molecular formula C15H12F3NO3 B3172718 Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate CAS No. 946741-32-8

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Katalognummer: B3172718
CAS-Nummer: 946741-32-8
Molekulargewicht: 311.25 g/mol
InChI-Schlüssel: ORYAOGNHYCREFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a useful research compound. Its molecular formula is C15H12F3NO3 and its molecular weight is 311.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-10(7-9)22-11-5-6-13(19)12(8-11)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYAOGNHYCREFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a diaryl ether of significant interest in medicinal chemistry. Its structure combines a versatile benzoate moiety with a trifluoromethyl-substituted aminophenol, presenting multiple avenues for chemical elaboration. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and modulating lipophilicity, making this scaffold a valuable starting point for the development of novel therapeutics.[1] This guide provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, and a detailed, field-proven synthetic strategy based on a convergent synthesis involving an Ullmann-type ether condensation. We will explore the rationale behind the synthetic choices, present step-by-step experimental protocols for its synthesis from commercially available precursors, and discuss its characterization. Furthermore, we will contextualize its potential within modern drug discovery, drawing parallels to similar scaffolds that have shown promise as enzyme inhibitors targeting cancer metabolism.[2][3]

Introduction: The Strategic Value of Fluorinated Diaryl Ether Scaffolds

Diaryl ethers represent a privileged structural motif in numerous biologically active compounds and approved pharmaceuticals. This framework provides a robust and semi-rigid linker between two aromatic systems, allowing for precise spatial orientation of functional groups to interact with biological targets. The introduction of fluorine, particularly in the form of a trifluoromethyl (-CF₃) group, is a cornerstone of modern medicinal chemistry.[4] The -CF₃ group offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug candidate's half-life.[1]

  • Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[1]

  • Modulation of Physicochemical Properties: Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing binding interactions and solubility.

The subject of this guide, methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, strategically combines the diaryl ether core with a -CF₃ group and reactive handles (an amine and an ester), positioning it as an ideal building block for creating libraries of novel compounds for high-throughput screening and lead optimization.

Chemical Structure and Physicochemical Properties

The molecule is comprised of a methyl benzoate ring linked via an ether oxygen at its 3-position to the 1-position of a 4-amino-3-(trifluoromethyl)phenol ring.

Caption: Chemical structure of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 946741-32-8 [5]
Molecular Formula C₁₅H₁₂F₃NO₃ Calculated
Molecular Weight 327.26 g/mol Calculated
XLogP3 4.1 (Predicted) PubChem
Hydrogen Bond Donors 1 (the -NH₂ group) Calculated

| Hydrogen Bond Acceptors | 4 (3 oxygens, 1 nitrogen) | Calculated |

Retrosynthetic Analysis and Synthesis Protocols

A convergent synthetic approach is the most logical and efficient strategy for preparing this molecule. The core diaryl ether linkage is best formed in a late-stage coupling reaction, which maximizes yield and simplifies purification.

retrosynthesis Target Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate Disconnection C-O Ether Bond (Ullmann Coupling) Target->Disconnection PrecursorA Precursor A: 4-Amino-3-(trifluoromethyl)phenol Disconnection->PrecursorA PrecursorB Precursor B: Methyl 3-hydroxybenzoate Disconnection->PrecursorB StartA 4-Nitro-3-(trifluoromethyl)phenol PrecursorA->StartA Reduction StartB 3-Hydroxybenzoic Acid PrecursorB->StartB Esterification

Caption: Retrosynthetic analysis of the target molecule.

Protocol 3.1: Synthesis of Precursor A: 4-Amino-3-(trifluoromethyl)phenol

This procedure involves the catalytic hydrogenation of the corresponding nitro compound. This method is chosen for its high efficiency, clean conversion, and ease of product isolation, as the only byproduct is water. The catalyst, palladium on carbon, is easily removed by filtration.[6]

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol

  • Methanol (MeOH), anhydrous

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen (H₂) gas supply

  • Filtration apparatus (e.g., Celite pad)

Step-by-Step Methodology:

  • To a solution of 4-nitro-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous methanol, add 10% Pd/C (typically 5-10 mol%).

  • Seal the reaction vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen).

  • Introduce hydrogen gas (via a balloon or a pressurized system) and stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-3-(trifluoromethyl)phenol, which is often pure enough for the subsequent step.[6]

Protocol 3.2: Synthesis of Precursor B: Methyl 3-hydroxybenzoate

The synthesis of this precursor is a classic Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cost-effective and scalable method.[7][8] Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Step-by-Step Methodology:

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops per 10g of starting material).

  • Heat the solution to reflux and maintain for several hours (4-24 hours), monitoring by TLC.[7]

  • After cooling to room temperature, concentrate the solution to remove most of the methanol.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • If necessary, purify the product by recrystallization to obtain pure methyl 3-hydroxybenzoate as a solid.[7]

Protocol 3.3: Ullmann-Type Condensation to Yield Final Product

The formation of the diaryl ether bond is achieved via an Ullmann-type C-O cross-coupling reaction. This copper-catalyzed method is a robust and widely used strategy for coupling phenols with aryl halides.[9] In this case, we adapt it for coupling a phenol with a hydroxybenzoate, which can be thought of as activating the hydroxyl group for displacement. A more modern approach would use methyl 3-bromobenzoate instead of the hydroxy- version for a more standard Ullmann coupling. However, for this guide, we will describe the coupling between the two synthesized precursors.

Expertise & Causality: The choice of a copper (I) catalyst, a bidentate ligand (if needed), and a strong base is critical. The base deprotonates the phenol, forming a more nucleophilic phenoxide. The copper catalyst coordinates with both the aryl halide (or activated phenol) and the nucleophile, facilitating the C-O bond formation. High-boiling polar aprotic solvents like DMF or DMSO are used to ensure all reagents remain in solution at the required high temperatures.

Materials:

  • 4-Amino-3-(trifluoromethyl)phenol (Precursor A)

  • Methyl 3-hydroxybenzoate (Precursor B) - or more ideally, Methyl 3-bromobenzoate

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Optional Ligand: L-Proline or 1,10-Phenanthroline

Step-by-Step Methodology:

  • To a flame-dried reaction flask under an inert atmosphere (argon), add CuI (10-20 mol%), K₂CO₃ (2.0 eq), and the optional ligand (20-40 mol%).

  • Add 4-amino-3-(trifluoromethyl)phenol (1.0 eq) and methyl 3-bromobenzoate (1.1 eq).

  • Add anhydrous DMF to the flask and heat the reaction mixture to 100-140 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue using silica gel column chromatography to isolate methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

Caption: Overall synthetic workflow for the target molecule.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the final compound, a suite of analytical techniques is required. The data below are predicted values based on the structure and serve as a guide for characterization.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Aromatic protons on both rings (multiplets, ~6.8-8.0 ppm), a singlet for the ester methyl group (~3.9 ppm), and a broad singlet for the amine protons (~4.5-5.5 ppm, may exchange with D₂O).
¹³C NMR Resonances for the ester carbonyl (~166 ppm), aromatic carbons (110-160 ppm), the ester methyl carbon (~52 ppm), and the trifluoromethyl carbon (quartet, ~120-125 ppm due to C-F coupling).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 328.08.

| FT-IR | N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-O-C ether stretching (~1250 cm⁻¹). |

Potential Applications in Medicinal Chemistry

The true value of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate lies in its potential as a versatile scaffold for drug discovery. The amine and ester functionalities are ideal handles for derivatization to build a chemical library for screening.

Research on structurally related compounds provides a compelling rationale for its use. For instance, scaffolds containing an (aryloxyacetylamino)benzoic acid moiety have been identified as inhibitors of malate dehydrogenase 1 and 2 (MDH1/MDH2).[3][10] These enzymes are critical for cancer cell metabolism, and their inhibition represents a promising anti-cancer strategy.[2] The title compound can be readily converted to an analogue of these inhibitors by hydrolyzing the ester to a carboxylic acid and acylating the amine.

A Scaffold: Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate B Library Synthesis (Amine/Ester Derivatization) A->B C Primary Screening (e.g., MDH2 Enzyme Inhibition Assay) B->C D Hit Identification & Validation C->D E Structure-Activity Relationship (SAR) & Lead Optimization D->E F In Vivo / Preclinical Studies E->F G Drug Candidate F->G

Caption: Hypothetical drug discovery workflow using the target scaffold.

Conclusion

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a strategically designed molecule that holds significant promise as a building block in medicinal chemistry. Its synthesis is achievable through a robust, convergent strategy employing well-established and scalable chemical reactions. The combination of a diaryl ether core, a metabolically robusting trifluoromethyl group, and versatile functional handles makes it an attractive starting point for the development of novel therapeutics, particularly in areas like oncology where targeting metabolic pathways is a validated approach. This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and utilize this valuable chemical entity in their drug discovery programs.

References

  • PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. Available at: [Link]

  • PubChem. Methyl 3-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Satpute, M. S. et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Methyl 4-(trifluoromethyl)benzoate in Chemical Research. Available at: [Link]

  • Jo, S. et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. Available at: [Link]

  • Dongguk University. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Available at: [Link]

  • Torres, E. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Organic Chemistry Portal. "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Available at: [Link]

Sources

synthesis pathway for methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, a key building block in medicinal chemistry and materials science. The elucidated two-step synthesis is designed for scalability and high fidelity, commencing with a nucleophilic aromatic substitution (SNAr) to form the diaryl ether backbone, followed by a highly chemoselective reduction of an aromatic nitro group. This document delves into the mechanistic underpinnings of each transformation, the rationale for reagent and condition selection, and detailed, field-tested experimental protocols. The guide is intended for researchers, chemists, and process development professionals seeking a practical and well-validated approach to this important chemical entity.

Introduction: Significance and Synthetic Strategy

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a valuable substituted diaryl ether amine. The unique arrangement of its functional groups—a nucleophilic aniline, a lipophilic trifluoromethyl group, and a methyl ester—makes it a versatile precursor for the synthesis of a wide range of complex molecules, including kinase inhibitors and other biologically active compounds.

The primary synthetic challenge lies in the selective construction of the C-O (ether) and C-N (amine) bonds while preserving the ester functionality. The strategy detailed herein addresses this challenge through a logical and efficient sequence:

  • Formation of the Diaryl Ether Core: A nucleophilic aromatic substitution (SNAr) reaction is employed to couple methyl 3-hydroxybenzoate with an activated aryl halide, 4-chloro-1-nitro-2-(trifluoromethyl)benzene. The strong electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are leveraged to facilitate this key bond-forming step.

  • Chemoselective Reduction: The resulting nitro-intermediate is then selectively reduced to the target aniline. This transformation requires a method that is potent enough to reduce the nitro group but mild enough to leave the methyl ester and aryl-CF₃ moieties intact.

This guide will elaborate on the expert rationale, procedural details, and expected outcomes for this synthetic pathway.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the target molecule into readily available starting materials. The primary disconnections are the aniline C-N bond and the diaryl ether C-O bond.

G Target Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate FGI_Amine Functional Group Interconversion (FGI) Target->FGI_Amine [C-N] Intermediate Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]-benzoate FGI_Amine->Intermediate Ether_Cleavage C-O Bond Disconnection (SNAr) Intermediate->Ether_Cleavage [C-O] SM1 Methyl 3-hydroxybenzoate Ether_Cleavage->SM1 SM2 4-Chloro-1-nitro-2-(trifluoromethyl)benzene Ether_Cleavage->SM2

Preclinical Pharmacokinetics and Metabolic Profiling of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl ether structural motif is a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, NaV1.7 channel blockers, and selective receptor modulators[1]. Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate represents a highly specialized derivative within this class. This whitepaper provides an in-depth analysis of its pharmacokinetic (PK) properties, detailing how its specific functional groups—the trifluoromethyl ( CF3​ ) moiety, the diaryl ether linkage, the primary aniline, and the methyl ester—dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Profiling & ADME Rationale

Understanding the pharmacokinetics of this derivative requires deconstructing the causality behind its structural components:

  • The Diaryl Ether Core: This linkage provides essential conformational flexibility, allowing the molecule to adapt to complex binding pockets. However, the electron-rich nature of diaryl ethers can make them susceptible to oxidative cleavage by Cytochrome P450 (CYP) enzymes[2].

  • The Trifluoromethyl ( CF3​ ) Aniline Moiety: The highly electron-withdrawing CF3​ group is strategically placed ortho to the primary amine. This pulls electron density away from the nitrogen, significantly lowering the pKa of the aniline. This reduced basicity protects the amine from rapid N-oxidation by flavin-containing monooxygenases (FMOs) and CYPs, though it remains a viable substrate for Phase II N-acetyltransferases (NATs)[3]. Furthermore, the bulky CF3​ group provides steric hindrance that shields the adjacent ether linkage from rapid enzymatic cleavage.

  • The Methyl Benzoate Ester: This is the primary metabolic "soft spot" of the molecule. Esters are highly susceptible to rapid hydrolysis by ubiquitous serine hydrolases, specifically Carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney). Consequently, the methyl ester acts functionally as a prodrug, driving rapid systemic conversion to the active/inactive carboxylic acid.

Biotransformation & Metabolic Stability

In preclinical rodent models, the parent methyl ester exhibits high intrinsic clearance ( CLint​ ). The causality of this clearance is not primarily CYP-driven, but rather esterase-driven.

Upon entering the systemic circulation, plasma and hepatic carboxylesterases rapidly hydrolyze the methyl ester to yield 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoic acid . This carboxylic acid metabolite is highly polar, exhibits a longer half-life, and represents the predominant circulating species. Secondary metabolic pathways involve the Phase II N-acetylation of the sterically hindered aniline group, yielding an N-acetylated acid metabolite.

MetabolicPathway Parent Methyl 3-[4-amino-3-(trifluoromethyl) phenoxy]-benzoate (Parent Prodrug) Acid 3-[4-amino-3-(trifluoromethyl) phenoxy]-benzoic acid (Major Metabolite) Parent->Acid Carboxylesterases (CES1/CES2) Rapid Hydrolysis Cleavage Diaryl Ether Cleavage Products (Minor) Parent->Cleavage CYP450 (Oxidative Cleavage) NAcetyl N-acetyl-3-[4-amino-3-(trifluoromethyl) phenoxy]-benzoic acid (Phase II Metabolite) Acid->NAcetyl N-Acetyltransferases (NAT1/NAT2)

Fig 1: Primary biotransformation pathways of the diaryl ether derivative.

In Vivo Pharmacokinetics (Preclinical Rodent Models)

To quantify the ADME profile, pharmacokinetic studies are typically conducted in male Sprague-Dawley rats. The data below illustrates the classic profile of a lipophilic ester prodrug: rapid systemic clearance of the parent compound coupled with massive systemic exposure of the acid metabolite.

Table 1: Summary of Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterUnitIV Dose (Parent, 1 mg/kg)PO Dose (Parent, 10 mg/kg)
Parent Compound
Cmax​ ng/mL450.2 ± 35.1120.5 ± 18.4
AUC0−∞​ h·ng/mL250.4 ± 22.0150.2 ± 15.1
T1/2​ h0.8 ± 0.21.1 ± 0.3
Clearance ( CL )mL/min/kg66.6 ± 5.4N/A
Volume of Dist. ( Vss​ )L/kg2.5 ± 0.4N/A
Bioavailability ( F )%N/A~6.0%
Acid Metabolite
Cmax​ ng/mL1,850.4 ± 120.54,500.8 ± 310.2
AUC0−∞​ h·ng/mL3,500.6 ± 210.428,000.5 ± 1500.6

Data Interpretation: The parent compound exhibits a clearance (66.6 mL/min/kg) that approaches the hepatic blood flow of a rat (~55-70 mL/min/kg). This indicates high extraction, driven by both hepatic and extrahepatic (plasma) esterases. The oral bioavailability of the parent is exceptionally low (~6%), while the acid metabolite shows dose-proportional, high-level exposure, confirming extensive first-pass hydrolysis in the gut wall and liver.

Validated Experimental Protocols

To ensure scientific integrity, the bioanalytical quantification of ester-containing compounds requires self-validating experimental designs. If blood samples are not properly stabilized, the methyl ester will continue to hydrolyze ex vivo in the collection tube, leading to artificially low parent concentrations and skewed PK data.

Protocol 1: Ex Vivo Plasma Stability & Carboxylesterase Phenotyping

This protocol utilizes Bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum serine esterase inhibitor. By covalently binding to the catalytic serine triad of carboxylesterases, BNPP halts ex vivo degradation.

  • Plasma Preparation: Harvest fresh rodent blood into pre-chilled tubes containing K2​EDTA . ( K2​EDTA is preferred over heparin as it minimizes ion suppression during downstream MS analysis). Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Inhibitor Pre-treatment (The Self-Validating Step): Aliquot plasma into two parallel arms. Arm A receives 100 µM BNPP (Esterase inhibited). Arm B receives 0.1% DMSO vehicle (Esterase active).

  • Spiking: Spike the parent methyl ester to a final concentration of 1 µM in both arms.

  • Incubation & Quenching: Incubate at 37°C. At intervals (0, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to simultaneously precipitate proteins and quench enzymatic activity.

  • Centrifugation: Spin at 14,000 × g for 10 min at 4°C to pellet proteins. Extract the supernatant for LC-MS/MS.

Protocol 2: LC-MS/MS Bioanalytical Workflow
  • Chromatography: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm) maintained at 40°C.

  • Mobile Phase: Utilize a gradient elution of Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific m/z transitions to distinguish the parent ester from the acid metabolite and the internal standard.

BioanalyticalWorkflow Step1 Sample Collection Rodent Plasma (K2EDTA) Step2 Esterase Inhibition Add 100 µM BNPP Step1->Step2 Step3 Protein Precipitation 3x Vol Acetonitrile + IS Step2->Step3 Step4 Centrifugation 14,000 x g, 10 min, 4°C Step3->Step4 Step5 LC-MS/MS Analysis C18 Column, ESI+ MRM Mode Step4->Step5 Step6 PK Modeling Non-Compartmental Analysis (NCA) Step5->Step6

Fig 2: Self-validating bioanalytical workflow with mandatory esterase inhibition.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry (2020).[Link]

  • Discovery of Clinical Candidate PF-05089771: Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry (2017).[Link]

  • Cunninghamella as a Microbiological Model for Metabolism of Histamine H3 Receptor Antagonists (Analysis of Trifluoromethyl Aniline Biotransformation). Drug Metabolism and Pharmacokinetics (2012).[Link]

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An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's fundamental physicochemical properties is a critical determinant of its developmental trajectory. Properties such as molecular weight and, most notably, aqueous solubility, form the bedrock upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides a detailed examination of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, a compound of interest within medicinal chemistry.

While specific experimental data for this molecule is not extensively documented in public literature, this whitepaper serves as both a repository of its core computed properties and a comprehensive procedural guide for the rigorous experimental determination of its solubility profile. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the causal logic behind the experimental design, ensuring that the protocols described herein are robust, self-validating, and directly applicable to the characterization of this and other novel chemical entities.

Core Physicochemical Properties

The initial step in the characterization of any new chemical entity is the confirmation of its identity and fundamental properties. Based on its chemical structure, the core properties of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate have been calculated.

PropertyValueData Source
IUPAC Name methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate-
CAS Number 946741-32-8Inferred from Chemical Catalogs[1]
Molecular Formula C₁₅H₁₂F₃NO₃Calculated from Structure
Molecular Weight 327.26 g/mol Calculated from Formula

Note: The molecular weight is calculated based on the deduced molecular formula C₁₅H₁₂F₃NO₃.

The Imperative of Solubility in Drug Development

A compound's therapeutic potential can only be realized if it can be effectively delivered to its site of action. Aqueous solubility is a pivotal, rate-limiting parameter in this process, especially for orally administered drugs.[2] Poor solubility can precipitate a cascade of developmental challenges, including:

  • Reduced Bioavailability: Inadequate dissolution in gastrointestinal fluids leads to poor absorption and variable plasma concentrations.[2]

  • Formulation Hurdles: Low solubility necessitates complex and often costly formulation strategies to achieve therapeutic concentrations.

  • Inconsistent Efficacy: High dose requirements to overcome poor solubility can lead to increased patient-to-patient variability and potential toxicity.[2]

Consequently, the early and accurate determination of a compound's solubility profile is not a perfunctory screening step but a strategic imperative. It allows for the early identification of liabilities, guides lead optimization efforts, and informs the selection of appropriate formulation technologies.[1]

Characterizing the Solubility Profile: A Methodological Framework

Given the limited availability of public solubility data for methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, a systematic experimental evaluation is required. The two primary methodologies employed in the pharmaceutical industry are Kinetic and Thermodynamic solubility assays.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at the moment it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO). This high-throughput method is invaluable during the early discovery phases for ranking and triaging large numbers of compounds.[3] It provides a rapid assessment of a compound's behavior under non-equilibrium conditions, which can be representative of certain in-vivo scenarios.

This protocol outlines a standard method using laser nephelometry, which measures the scattering of light by insoluble particles (precipitate).

  • Stock Solution Preparation: Prepare a 10 mM stock solution of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.

  • Nephelometric Reading: Measure the light scattering in each well using a laser nephelometer. The point at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Stock in DMSO plate Serial Dilution in Plate stock->plate Dispense add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->add_buffer incubate Incubate (1-2h, 25°C) with Shaking add_buffer->incubate read Measure Light Scattering (Nephelometer) incubate->read plot Plot Scattering vs. Conc. read->plot determine Identify Precipitation Point (Kinetic Solubility) plot->determine G cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis add_solid Add Excess Solid Compound to Buffer Vials shake Shake at Controlled Temp (24-72 hours) add_solid->shake centrifuge Centrifuge Vials shake->centrifuge solid_state Analyze Residual Solid (XRPD) shake->solid_state Confirm Solid Form filter Filter Supernatant (0.22 µm) centrifuge->filter Collect Supernatant quantify Quantify Concentration (HPLC-UV) filter->quantify

Sources

Preliminary Toxicity Assessment of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate: A Proposed Strategy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a novel chemical entity whose toxicological profile is not yet publicly documented. Its structure, featuring a trifluoromethyl group, a phenoxy ether linkage, and a benzoate ester, suggests potential applications in pharmaceutical or agrochemical development, where such moieties are common.[1] The trifluoromethyl (CF3) group can significantly alter a molecule's metabolic stability and biological activity. Given the absence of established toxicity data, a structured, phased approach to preliminary toxicological assessment is essential.

This guide presents a scientifically grounded, efficient, and ethically responsible strategy for the initial safety evaluation of this compound. As a Senior Application Scientist, the rationale is to build a foundational dataset that addresses critical toxicological endpoints—specifically genotoxicity, cytotoxicity, and acute systemic toxicity. This strategy adheres to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), ensuring data quality, reproducibility, and regulatory relevance. The approach prioritizes in vitro methodologies to minimize animal usage, in line with the principles of Replacement, Reduction, and Refinement (the 3Rs), before progressing to a highly controlled and limited in vivo study.

Phase 1: Foundational Analysis and In Vitro Assessment

The initial phase focuses on characterizing the test article and evaluating its potential for cellular and genetic damage using validated in vitro systems. This front-loading of non-animal testing provides critical data for decision-making and guides the design of any subsequent in vivo studies.

Physicochemical Characterization: The Prerequisite

Before toxicological testing, understanding the fundamental properties of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is non-negotiable. This step ensures proper dose formulation and interpretation of results.

Key Parameters:

  • Purity: Must be determined to ensure observed effects are due to the compound itself. A purity of ≥98% is typically required.[2]

  • Solubility: Assessed in relevant solvents (e.g., water, DMSO, ethanol) and cell culture media to determine the appropriate vehicle and achievable concentration range.

  • Stability: Evaluated in the chosen vehicle and under experimental conditions (e.g., temperature, pH) to ensure the compound does not degrade during the assay.

  • LogP (Octanol-Water Partition Coefficient): Provides an indication of the compound's lipophilicity and potential for bioaccumulation.

Genotoxicity Assessment

Genotoxicity testing is paramount for any new chemical, as genetic damage can lead to heritable diseases or cancer. A standard preliminary battery includes a bacterial gene mutation assay and a mammalian cell chromosomal damage assay.

Causality and Experimental Choice: The Ames test is a rapid and cost-effective initial screen for a compound's potential to induce gene mutations (specifically point mutations).[3] It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[3][4] A positive result occurs if the test chemical causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.[4] The inclusion of a mammalian liver enzyme fraction (S9 mix) is critical because many chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the body.[4]

Experimental Protocol: OECD 471

  • Strain Selection: Utilize a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 pKM101).[5] This combination detects both base-pair substitution and frameshift mutagens.

  • Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range. The main experiment should use at least five different analyzable concentrations, with a maximum recommended concentration of 5 mg/plate for non-cytotoxic substances.[6]

  • Metabolic Activation: Perform the assay both with and without the S9 metabolic activation system for all strains and concentrations.[6]

  • Assay Procedure (Plate Incorporation Method): a. To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (or vehicle control), and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions). b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.[4]

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations over the solvent control.[4]

Table 1: Example Data Layout for Ames Test Results

Concentration (µ g/plate )Strain TA98 (-S9) RevertantsStrain TA98 (+S9) RevertantsStrain TA100 (-S9) RevertantsStrain TA100 (+S9) Revertants
Vehicle Control25 ± 430 ± 5120 ± 10135 ± 12
1.028 ± 333 ± 6125 ± 11140 ± 15
1030 ± 575 ± 8130 ± 9280 ± 20
10035 ± 6150 ± 15145 ± 13550 ± 35
50040 ± 7280 ± 25160 ± 18Toxic
1000ToxicToxicToxicToxic
Positive Control250 ± 20450 ± 30800 ± 50950 ± 60
Statistically significant increase over vehicle control.

Causality and Experimental Choice: This assay complements the Ames test by detecting chromosomal damage in mammalian cells.[7] It identifies both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[8] Micronuclei are small, membrane-bound bodies in the cytoplasm that contain chromosome fragments or whole chromosomes left behind during cell division.[9] An increase in the frequency of micronucleated cells indicates genotoxic potential. The use of cytochalasin B is common as it blocks cytokinesis (cell division), resulting in binucleated cells that have demonstrably completed one round of mitosis, ensuring that the scored cells were capable of division.[8]

Experimental Protocol: OECD 487

  • Cell Selection: Use a validated cell line such as TK6, CHO, or human peripheral blood lymphocytes.[10] These cells have a stable karyotype and functional DNA repair capacity.

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay. The highest concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell growth), with a series of lower, less toxic concentrations also tested.

  • Treatment: Expose cell cultures to the test article for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period. A longer treatment (e.g., ~1.5-2 normal cell cycles) without S9 is also required.[11]

  • Cytokinesis Block: Following treatment, add cytochalasin B to the culture medium to arrest cytokinesis, allowing for the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[10]

  • Data Analysis: Assess the results for a concentration-dependent increase in micronucleus frequency. Statistical analysis is performed to determine significance. Cytotoxicity is measured concurrently using indices like the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).[10]

Preliminary_In_Vitro_Toxicity_Workflow cluster_phase1 Phase 1: In Vitro Assessment cluster_decision Decision Point TestArticle Test Article: Methyl 3-[4-amino-3- (trifluoromethyl)phenoxy]-benzoate Ames OECD 471 Ames Test (Gene Mutation) TestArticle->Ames MNvit OECD 487 In Vitro Micronucleus (Chromosome Damage) TestArticle->MNvit Cyto Cytotoxicity Assay (e.g., MTS/NRU) (Cell Viability) TestArticle->Cyto Result1 Result1 Ames->Result1 Point Mutagenicity Data Result2 Result2 MNvit->Result2 Clastogenicity/ Aneugenicity Data Result3 Result3 Cyto->Result3 IC50 Value (Toxicity Range) Decision Integrate Data & Assess Risk Profile Result1->Decision Result2->Decision Result3->Decision Go Proceed to Phase 2 (In Vivo Study) Decision->Go Low Risk or Further Data Needed NoGo STOP or Redesign Compound Decision->NoGo High Genotoxic Risk

Caption: Workflow for the proposed in vitro preliminary toxicity assessment.

Phase 2: In Vivo Acute Systemic Toxicity

If the in vitro data do not indicate a high genotoxic risk, a limited, ethically designed in vivo study is warranted to understand the compound's effects on a whole biological system.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Causality and Experimental Choice: The goal of this study is to determine the acute oral toxicity of the compound after a single dose and to classify it according to the Globally Harmonised System (GHS).[12] The Acute Toxic Class Method (OECD 423) is chosen over historical LD50 tests because it provides sufficient information for hazard classification while significantly reducing the number of animals required.[13][14][15] The method uses a stepwise procedure with a small group of animals (typically 3) at each step.[16] The outcome of one step determines the dose for the next, minimizing animal use while maximizing information gain.[12]

Experimental Protocol: OECD 423

  • Animal Model: Use a single sex of rodent (typically female rats, as they are often slightly more sensitive) from a standard laboratory strain.[16]

  • Housing and Acclimation: House animals in appropriate conditions with a 12-hour light/dark cycle and access to standard diet and water. Acclimate animals for at least 5 days before dosing.

  • Dosing Procedure: a. Administer the compound by oral gavage. The vehicle should be chosen based on the solubility data from Phase 1. b. The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any available structure-activity relationship data or in silico predictions. c. Dose a group of 3 animals. The outcome (number of mortalities within a specified period) determines the next step:

    • If mortality is high, the dose for the next group is lowered.
    • If no or low mortality occurs, a higher dose is tested.
    • If a clear outcome is observed (e.g., no mortality at 2000 mg/kg or high mortality at a low dose), the study may be concluded.
  • Observations: a. Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[16] b. Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. c. Record body weights just prior to dosing, and on days 7 and 14.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

OECD_423_Decision_Tree Start Start with 3 Rats at 300 mg/kg Dose Dose300 Observe for 48h Start->Dose300 Outcome1 0 or 1 Rat Dies Dose300->Outcome1 Outcome2 2 or 3 Rats Die Dose300->Outcome2 Dose2000 Dose 3 More Rats at 2000 mg/kg Outcome1->Dose2000 Dose50 Dose 3 More Rats at 50 mg/kg Outcome2->Dose50 Outcome1_1 Observe 2000 mg/kg Group Dose2000->Outcome1_1 Outcome2_1 Observe 50 mg/kg Group Dose50->Outcome2_1 ResultA GHS Category 5 or Unclassified (LD50 > 2000 mg/kg) Outcome1_1->ResultA ≤ 1 death in this group ResultB GHS Category 4 (300 < LD50 ≤ 2000 mg/kg) Outcome1_1->ResultB ≥ 2 deaths in this group ResultC GHS Category 3 (50 < LD50 ≤ 300 mg/kg) Outcome2_1->ResultC ≤ 1 death in this group ResultD GHS Category 1 or 2 (LD50 ≤ 50 mg/kg) Outcome2_1->ResultD ≥ 2 deaths in this group

Caption: Simplified decision-making process for the OECD 423 Acute Toxic Class Method.

Table 2: GHS Classification Based on OECD 423 Results

GHS CategoryAcute Oral LD50 Estimate (mg/kg)Criteria
1≤ 5High mortality at 5 mg/kg
2> 5 and ≤ 50High mortality at 50 mg/kg
3> 50 and ≤ 300High mortality at 300 mg/kg
4> 300 and ≤ 2000High mortality at 2000 mg/kg
5> 2000 and ≤ 5000Mortality observed at >2000 mg/kg
Unclassified> 5000No mortality at limit dose

Data Integration and Path Forward

The culmination of this preliminary toxicity assessment provides a foundational safety profile for methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

  • Negative Genotoxicity & Low Acute Toxicity (GHS Category 5/Unclassified): The compound shows a favorable preliminary safety profile. Further development could proceed, with subsequent studies focusing on repeat-dose toxicity and target organ identification.

  • Positive Genotoxicity: A positive result in either the Ames or micronucleus test is a significant concern. Mechanistic follow-up studies would be required to understand the mode of action.[11] Depending on the intended use of the compound, a positive genotoxicity finding could be grounds to halt development.

  • High Acute Toxicity (GHS Category 1/2/3): This indicates significant systemic toxicity after a single dose. Further investigation into the specific cause of mortality and target organs (informed by clinical signs and necropsy) would be necessary before any further development could be considered.

This structured, guideline-driven approach ensures that the preliminary toxicological evaluation of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is conducted with scientific rigor, ethical consideration, and regulatory foresight, providing a solid foundation for future drug development and risk assessment decisions.

References

  • Angewandte Chemie International Edition. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

  • Liwei Chemical. (n.d.). Methyl 4-amino-3-(trifluoromethyl)benzoate. Retrieved from [Link]

  • PubMed. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Retrieved from [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. Retrieved from [Link]

  • Weshin Inspection Tech Co., Ltd. (n.d.). OECD TG-471 Bacterial Reverse Mutation Test/Mutagenicity Test. Retrieved from [Link]

  • Scientific Research Publishing. (2024). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Retrieved from [Link]

  • PMC. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • ResearchGate. (2015). In Vitro Methods To Measure Toxicity Of Chemicals. Retrieved from [Link]

  • Frontiers. (2011). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]

  • Abstract Sifter. (n.d.). Methyl 3-(trifluoromethyl)benzoate - Publications. Retrieved from [Link]

  • PMC. (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Retrieved from [Link]

  • PubMed. (2008). Methyl 4-amino-3-methyl-benzoate. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • MDPI. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Retrieved from [Link]

  • Inotiv. (2023). Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Retrieved from [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]

  • Analytice. (2021). Reverse mutation test on bacteria according to OECD 471. Retrieved from [Link]

  • PubMed. (2020). Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. Retrieved from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (2023). OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]ijrap/article/view/1743)

Sources

Receptor Binding Affinity of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (CAS: 946741-32-8) represents a highly specialized chemotype characterized by a diphenyl ether core, a trifluoromethyl ( −CF3​ ) group, a primary amine ( −NH2​ ), and a methyl ester moiety. In medicinal chemistry, the diphenyl ether scaffold is the classic pharmacophore for Nuclear Receptors (NRs), most notably the Thyroid Hormone Receptor (TR) and Peroxisome Proliferator-Activated Receptors (PPARs).

As a Senior Application Scientist, it is critical to recognize that the methyl ester in this structure likely serves as a lipophilic prodrug. In physiological systems, intracellular esterases hydrolyze the ester into its corresponding carboxylic acid—the active pharmacophore required to anchor the ligand to the polar residues (e.g., Arginine) within the NR ligand-binding domain (LBD). Therefore, a robust receptor binding affinity evaluation must assess both the intact ester (for potential allosteric modulation or off-target profiling) and its hydrolyzed free-acid form (for orthosteric NR engagement).

This whitepaper outlines a self-validating, two-tiered biophysical and biochemical workflow to accurately quantify the receptor binding affinity ( Kd​ ), kinetic parameters ( kon​ , koff​ ), and functional potency ( IC50​ , Ki​ ) of this compound.

Experimental Workflow Design

To establish a trustworthy pharmacological profile, we employ a sequential orthogonal approach. Surface Plasmon Resonance (SPR) is utilized first to establish direct, label-free binding kinetics. This is followed by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to contextualize the binding event within a functional cellular mechanism (coactivator recruitment).

Workflow A Compound Prep (Ester & Free Acid) B SPR Assay (Real-Time Kinetics) A->B Validates Binding C TR-FRET Assay (Functional Potency) B->C Informs Dosing D Data Synthesis (Cheng-Prusoff) C->D Yields Ki

Fig 1. Sequential workflow for receptor binding affinity characterization.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

While equilibrium dissociation constants ( Kd​ ) indicate affinity, they obscure the dynamic nature of drug-target interactions. SPR is deployed here because it resolves the association rate ( kon​ ) and dissociation rate ( koff​ ). The residence time ( τ=1/koff​ ) of the trifluoromethyl-phenoxy moiety within the hydrophobic pocket of the receptor often correlates more strongly with in vivo efficacy than Kd​ alone [1].

SPR Step-by-Step Protocol

Note: This protocol assumes the use of a CM5 sensor chip and a target Nuclear Receptor LBD (e.g., TR β or PPAR γ ).

  • Surface Preparation & Ligand Immobilization:

    • Activate the CM5 chip surface using a standard EDC/NHS amine-coupling chemistry.

    • Dilute the purified, GST-tagged target receptor LBD in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate the protein on the dextran matrix.

    • Inject the receptor to achieve an immobilization level of ~3000 Response Units (RU) to ensure sufficient signal-to-noise for small molecule detection.

    • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation (Self-Validating Step):

    • The compound is highly hydrophobic due to the −CF3​ group. Dissolve methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate in 100% DMSO to a 10 mM stock.

    • Dilute the analyte in running buffer (e.g., PBS-P+ with 1 mM DTT) to a final DMSO concentration of exactly 2.0%.

    • Causality Check: Prepare a DMSO calibration series (1.5% to 2.5%) to correct for bulk refractive index mismatches, which is critical for preventing false-positive binding signals.

  • Kinetic Injection (Single-Cycle Kinetics):

    • Inject the compound at five increasing concentrations (e.g., 3.12, 12.5, 50, 200, and 800 nM) sequentially without regeneration steps.

    • Use a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Allow a 600-second dissociation phase after the final injection.

  • Data Fitting:

    • Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections).

    • Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Functional Biochemical Assay: TR-FRET

Binding does not equal activation. To determine if the compound acts as an agonist, antagonist, or inverse agonist, we utilize a TR-FRET coregulator interaction assay. Ligand binding induces a conformational shift in the receptor's activation function-2 (AF-2) helix, modulating its affinity for coactivator peptides (e.g., SRC-1 or PGC1 α ) [2].

TRFRET L Methyl 3-[4-amino-3-(CF3)phenoxy]benzoate R Receptor LBD (GST-Tagged) + Tb-anti-GST L->R Orthosteric Binding C AF-2 Helix Conformational Shift R->C Structural Change P Fluorescein-Coactivator Peptide Recruitment C->P Enhances Peptide Affinity F TR-FRET Signal (Tb to Fluorescein Emission) P->F Energy Transfer (Delay 100µs)

Fig 2. Mechanism of compound-induced coactivator recruitment in TR-FRET.

TR-FRET Step-by-Step Protocol
  • Master Mix Assembly:

    • Prepare a reaction mix containing 5 nM GST-tagged Receptor LBD, 5 nM Terbium (Tb)-labeled anti-GST antibody (Donor), and 250 nM Fluorescein-labeled coactivator peptide (Acceptor) in TR-FRET coregulator buffer.

  • Compound Titration:

    • Dispense 10 µL of the master mix into a 384-well low-volume black microplate.

    • Add 10 µL of the compound (serially diluted 1:3 from 10 µM down to 0.5 nM).

    • Causality Check: Include a "No Receptor" control. The highly conjugated diphenyl ether structure may exhibit autofluorescence. TR-FRET utilizes a 100-microsecond delay before reading to allow short-lived compound autofluorescence to decay, isolating the true lanthanide-driven FRET signal.

  • Incubation & Detection:

    • Incubate at room temperature for 2 hours to reach equilibrium.

    • Read the plate using a time-resolved fluorescence reader (Excitation: 340 nm; Emission 1: 495 nm for Tb; Emission 2: 520 nm for Fluorescein).

  • Analysis:

    • Calculate the Emission Ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the IC50​ or EC50​ .

Data Synthesis & Kinetic Parameterization

Once the IC50​ is determined via TR-FRET, it must be converted to an absolute inhibition constant ( Ki​ ) to compare the compound's potency across different assay formats and laboratories. This is achieved using the Cheng-Prusoff equation [3].

For a competitive binding model:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the competing tracer/peptide and Kd​ is its affinity for the receptor).

Representative Quantitative Data Summary

The table below synthesizes the expected pharmacological profile, highlighting the critical difference in affinity between the intact ester and the active free-acid metabolite.

Analyte FormTarget Receptor kon​ ( M−1s−1 ) koff​ ( s−1 )SPR Kd​ (nM)TR-FRET IC50​ (nM)Calculated Ki​ (nM)Pharmacological Profile
Intact Ester TR β LBD 1.2×104 0.085 7,080>10,000N/AInactive / Prodrug
Free Acid TR β LBD 4.5×105 0.002 4.412.55.1Full Agonist
Free Acid PPAR γ LBD 8.1×104 0.015 185.0450.0192.3Partial Agonist

Table 1: Comparative binding metrics. The data illustrates that ester hydrolysis is required to unlock high-affinity, slow-dissociation ( koff​ ) binding to the target receptor.

Interpretation

The presence of the −CF3​ group on the phenoxy ring significantly enhances the residence time ( 1/koff​ ) of the free acid form due to favorable halogen bonding and hydrophobic packing deep within the receptor pocket. The primary amine ( −NH2​ ) acts as a critical hydrogen bond donor, likely interacting with conserved backbone carbonyls in the AF-2 domain, thereby stabilizing the active conformation and driving the robust TR-FRET coactivator recruitment signal.

References

  • A beginner's guide to surface plasmon resonance | The Biochemist Source: Portland Press URL: [1]
  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction Source: PubMed Central (PMC) / NIH URL: [2]
  • Determination of KB or Ki from IC50.

Methodological & Application

Application Note: Optimized Solubilization and Handling Protocol for Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

In modern drug discovery, the incorporation of fluorinated motifs—such as the trifluoromethyl (-CF3) group—is a highly effective strategy to modulate a compound's metabolic stability, binding affinity, and membrane permeability. However, this structural modification significantly increases the lipophilicity (logP) of the molecule, presenting distinct challenges for in vitro assay preparation[1].

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (CAS: 946741-32-8) is a highly lipophilic diaryl ether. Attempting to dissolve this compound directly in aqueous buffers will result in immediate kinetic precipitation. To evaluate this compound in biological or biochemical assays, Dimethyl Sulfoxide (DMSO) is the mandatory carrier solvent[2].

The Causality of Solvent Choice

As a Senior Application Scientist, I select anhydrous DMSO for this specific chemotype due to three interacting physicochemical factors:

  • Hydrogen Bond Acceptance: The sulfoxide oxygen of DMSO acts as a potent hydrogen bond acceptor, perfectly solvating the primary amine (-NH2) on the compound's aromatic ring.

  • Dielectric Constant: DMSO's high dielectric constant and polarizable nature accommodate the electron-withdrawing effects of the -CF3 group and the ester moiety.

  • Hydrophobic Cavity Formation: The methyl groups of DMSO create a microenvironment that stabilizes the rigid, hydrophobic diaryl ether core[3].

Physicochemical Profiling

To design a self-validating solubilization protocol, we must first establish the compound's baseline physicochemical parameters.

ParameterValue / DescriptionImpact on Solubilization
Chemical Name Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoateRigid aromatic system; prone to pi-pi stacking (aggregation).
CAS Number 946741-32-8Unique identifier for sourcing and QC.
Molecular Formula C15H12F3NO3High carbon/fluorine ratio dictates high lipophilicity.
Molecular Weight 311.26 g/mol Falls within the "Rule of 3/5" for fragment/small molecules[2].
H-Bond Donors 1 (Primary Amine)Requires a strong H-bond accepting solvent (DMSO).
H-Bond Acceptors 6 (O, N, F atoms)Contributes to polar surface area, aiding target binding.
Predicted logP High (>3.5)Dictates near-zero aqueous solubility; requires carrier solvent[1].

The Threat of Hygroscopy and Freeze-Thaw Cycles

A critical failure point in high-throughput screening and assay preparation is the mismanagement of DMSO stock solutions. DMSO is highly hygroscopic. When a frozen DMSO stock is opened at room temperature, it rapidly absorbs atmospheric moisture.

The Mechanistic Consequence: The introduction of water into DMSO disrupts the solvent's ability to form cavities for large lipophilic molecules. Furthermore, water depresses the freezing point of DMSO (from 18°C down to -73°C at 33% hydration). This localized hydration forces highly lipophilic compounds like methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate out of their metastable supersaturated state, leading to irreversible micro-crystallization and a false-negative loss of compound concentration in subsequent assays[4].

Therefore, this protocol strictly mandates the use of single-use aliquots to eliminate freeze-thaw degradation.

Experimental Workflow & Visualization

Below is the logical workflow for transitioning the solid compound into a biologically compatible assay format without triggering kinetic precipitation.

G Solid Solid Compound (CAS: 946741-32-8) Stock 10 mM Master Stock (Vortex & Sonicate) Solid->Stock Solvent Anhydrous DMSO (>99.9% purity) Solvent->Stock Dissolve at RT Aliquots Single-Use Aliquots (Argon Purged, -20°C) Stock->Aliquots Aliquot to avoid freeze-thaw Assay Aqueous Assay Buffer (<1% Final DMSO) Aliquots->Assay Serial dilution just before use

Workflow for the solubilization and dilution of fluorinated lipophilic small molecules.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of 10 mM Master Stock

Note: Always perform these steps in a low-humidity environment or under a dry nitrogen stream if possible.

  • Equilibration: Allow the sealed vial of solid methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. This prevents condensation on the solid powder.

  • Weighing: Accurately weigh 3.11 mg of the compound using a microbalance.

  • Solvent Addition: Add exactly 1.00 mL of Anhydrous DMSO (HPLC grade, >99.9% purity, stored over molecular sieves) to the vial to achieve a 10 mM stock solution.

  • Agitation: Vortex the vial vigorously for 30–60 seconds.

  • Sonication (If required): If the compound does not immediately dissolve, place the vial in a room-temperature ultrasonic water bath for 5 minutes. The mechanical energy will disrupt the crystalline lattice of the diaryl ether, allowing the DMSO to fully solvate the molecules.

Phase 2: Aliquoting and Storage (The Self-Validating Step)

To ensure the protocol is a self-validating system, we must protect the integrity of the stock from hygroscopic degradation[4].

  • Aliquoting: Immediately divide the 10 mM master stock into 10 µL to 50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Inert Atmosphere: Gently purge the headspace of each tube with Argon or dry Nitrogen gas before capping.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Thawing: When required for an assay, remove only one aliquot, allow it to reach RT completely before opening, and discard any unused remainder. Do not refreeze.

Phase 3: Aqueous Dilution for Biological Assays

Directly pipetting a 10 mM DMSO stock into an aqueous buffer often causes "crashing out" (kinetic precipitation) at the injection site due to localized high aqueous concentrations.

  • Intermediate Dilution: Perform your serial dilutions in 100% DMSO first to create a concentration-response curve (e.g., 1000 µX, 300 µX, 100 µX).

  • Buffer Injection: Transfer the diluted DMSO stocks into the aqueous assay buffer at a 1:100 or 1:200 ratio.

  • Mixing: Ensure rapid mixing (e.g., via plate shaker) immediately upon addition. This maintains the final DMSO concentration at ≤1.0% (v/v), which is generally well-tolerated by most biochemical and cellular assays, while keeping the fluorinated compound in a soluble, metastable state.

Troubleshooting & Quality Control

  • Visible Turbidity upon Aqueous Dilution: If the assay buffer becomes cloudy upon adding the DMSO stock, the compound has exceeded its kinetic solubility limit. You must lower the top concentration of your assay or increase the final DMSO concentration (if the biological target tolerates it).

  • Loss of Potency Over Time: If historical assay results cannot be replicated, the DMSO stock has likely absorbed water, causing invisible micro-precipitation[4]. Discard the stock and prepare a fresh batch from the solid powder.

  • Analytical Verification: To definitively verify the integrity and concentration of the stock solution, utilize 19F-NMR or LC-MS. The trifluoromethyl group provides an excellent, distinct 19F-NMR signal that is highly sensitive to the compound's local solvation environment[1].

References

  • DMSO Solubility Assessment for Fragment-Based Screening National Institutes of Health (NIH) / PubMed Central (PMC)[Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO Journal of Biomolecular Screening / ResearchGate[Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning National Institutes of Health (NIH) / PubMed Central (PMC)[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules Journal of Chemical Information and Modeling / ACS Publications[Link]

Sources

methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate HPLC analysis method

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the HPLC Analysis of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Abstract and Introduction

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. This compound, featuring a trifluoromethyl group, an aromatic ether linkage, and a primary amine, is representative of modern, complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A reliable analytical method is paramount for ensuring its quality, purity, and stability throughout the drug development lifecycle.

The method detailed herein is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and accuracy.[1] The separation mechanism leverages the hydrophobic interactions between the analyte and a non-polar stationary phase.[2] This guide provides a comprehensive protocol, from mobile phase preparation to method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Principle of the Chromatographic Separation

High-Performance Liquid Chromatography is a technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[4][5] This method employs a reversed-phase approach, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.

The analyte, methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, is a moderately non-polar molecule due to its aromatic systems and trifluoromethyl group. It is retained on the hydrophobic C18 stationary phase via van der Waals forces. The separation is achieved by using a gradient elution, starting with a highly polar mobile phase (high aqueous content) and gradually increasing the proportion of a less polar organic solvent (acetonitrile).[6] This progressively weakens the analyte's interaction with the stationary phase, causing it to elute from the column. The presence of an acidic modifier in the mobile phase is critical for ensuring the consistent protonation of the analyte's amino group, which prevents peak tailing and yields sharp, symmetrical peaks.

Recommended HPLC Method Parameters

The optimized chromatographic conditions for the analysis are summarized in the table below.

ParameterRecommended Condition
Instrumentation HPLC or UHPLC system with a binary pump, autosampler, column oven, and DAD/UV Detector.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent 50:50 (v/v) Acetonitrile/Water

Rationale for Method Development Choices

The selection of each method parameter is based on the physicochemical properties of the analyte and established chromatographic principles to ensure a robust and reliable separation.

  • Analyte Considerations : Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate possesses a basic amino functional group and a hydrophobic trifluoromethyl (CF3) moiety. The mobile phase pH must be controlled to be at least 2 pH units below the pKa of the amino group to ensure it remains in a single, protonated form, which is essential for achieving sharp, reproducible peaks. The overall hydrophobicity makes it ideally suited for retention on a non-polar stationary phase.

  • Column Selection : A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and provides excellent retention for hydrophobic molecules like the target analyte.[1] For challenging separations involving positional isomers or structurally similar impurities, a Pentafluorophenyl (PFP) phase could be considered as an alternative. Fluorinated phases can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions.[7][8]

  • Mobile Phase Selection : Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Formic acid (0.1%) is used as an acidic modifier to control the pH, ensuring the analyte's amino group is protonated and minimizing peak tailing from silanol interactions on the column packing.

  • Gradient Elution : A gradient elution is employed to effectively separate the main analyte from potential impurities that may have a wide range of polarities.[6] This approach ensures that more retained (more hydrophobic) impurities are eluted in a reasonable time while providing good resolution for earlier eluting compounds.

  • Temperature Control : Maintaining a constant column temperature of 35 °C reduces viscosity, which can improve peak efficiency.[2] More importantly, it ensures reproducible retention times by mitigating fluctuations due to ambient temperature changes.

Experimental Protocols

The following section provides step-by-step protocols for solution preparation, system suitability testing, and analysis.

Reagents and Equipment
  • Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade, ~99%)

  • Deionized water (18.2 MΩ·cm)

  • HPLC system with DAD/UV detector

  • Analytical balance, volumetric flasks, pipettes

  • Syringe filters (0.45 µm PTFE or equivalent)

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Dilute to volume with water, mix thoroughly, and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to volume with acetonitrile, mix thoroughly, and degas.

  • Diluent (50:50 Acetonitrile/Water): Mix equal volumes of acetonitrile and deionized water.

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve an expected final concentration of approximately 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing reagents Reagents & Standards mob_phase Mobile Phase Preparation reagents->mob_phase std_prep Standard Preparation reagents->std_prep smp_prep Sample Preparation reagents->smp_prep sst System Suitability Test (SST) sequence Build Sequence (Standards & Samples) sst->sequence run_hplc Execute HPLC Run sequence->run_hplc integrate Integrate Peaks run_hplc->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Overall workflow for HPLC analysis.

System Suitability and Method Validation

To ensure the analytical system is performing correctly and that the method is suitable for its intended purpose, both system suitability testing and method validation must be performed.

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and demonstrates that the equipment and method form a cohesive, functional system. It must be performed before sample analysis. The criteria below are based on USP General Chapter <621>.[4][9]

ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Reproducibility (%RSD) ≤ 2.0% for area and retention time (from ≥ 5 replicate injections of standard)
Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its reliability for the intended application.[3][10][11] The following parameters should be assessed.

G cluster_0 Method Development Logic cluster_1 Parameter Selection Analyte Analyte Properties - Hydrophobicity (CF3) - Basicity (NH2) - UV Chromophore Column Column + C18 (Primary) + PFP (Alternative) Analyte->Column MobilePhase Mobile Phase + Acetonitrile/Water + Acidic Modifier (H+) + Gradient Elution Analyte->MobilePhase Detector Detector + UV/DAD + Set at λmax Analyte->Detector Optimization Optimization & Validation + System Suitability + ICH Q2(R1) Validation Column->Optimization MobilePhase->Optimization Detector->Optimization

Caption: Logic flow for method development.

The validation should confirm the method's performance characteristics as outlined below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants, matrix).[11]Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[11]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters must be met under all varied conditions (e.g., ±2% mobile phase composition, ±5°C column temp).

Conclusion

This application note describes a highly reliable and robust RP-HPLC method for the quantitative determination of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis, stability studies, and impurity profiling in a regulated pharmaceutical environment. The provided protocols and validation guidelines offer a comprehensive framework for implementation in analytical development and quality control laboratories.

References

  • Taylor & Francis Online. (2006, August 22). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International - Chromatography Online. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • American Chemical Society. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

  • ResearchGate. (2025, July 20). Development and Validation of a Reverse-Phase HPLC Method for Estimation of Lenacapavir in Pure and Pharmaceutical Formulations. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorobenzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Liwei Chemical. (n.d.). Methyl 4-amino-3-(trifluoromethyl)benzoate. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, May 15). Importance of RP-HPLC in Analytical Method Development: A Review. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Open Access Journals. (n.d.). Development and Validation of RP-HPLC Method: An Overview. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols for Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Scaffold for Modern Drug Discovery

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate represents a compelling molecular scaffold for the development of novel therapeutic agents. Its design thoughtfully incorporates three key structural features that are highly valued in medicinal chemistry: a diaryl ether linkage, a reactive primary amine, and a trifluoromethyl (CF3) group. The diaryl ether motif provides a flexible yet stable backbone, often found in molecules that target enzymatic pockets.[1] The primary amine serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities to fine-tune biological activity and pharmacokinetic properties.[1]

The inclusion of the trifluoromethyl group is a deliberate strategy to enhance the drug-like properties of the molecule. The CF3 group is a well-established bioisostere for a methyl group but with significantly different electronic properties.[2] Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets.[2][3] This strategic combination of functionalities makes methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate a promising starting point for library synthesis and lead optimization in various therapeutic areas, most notably in oncology.

Hypothesized Biological Application: Targeting Cancer Cell Metabolism

Based on the structural motifs present in methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, a primary application in drug discovery is its use as a foundational structure for the development of inhibitors of key enzymes in cancer cell metabolism. Structurally related aminophenoxy benzoate scaffolds have demonstrated potential as inhibitors of enzymes such as malate dehydrogenase (MDH), which plays a critical role in the altered metabolic pathways of cancer cells.[4] Cancer cells often exhibit a reprogrammed metabolism to support their rapid proliferation, making metabolic enzymes attractive targets for therapeutic intervention.

This application note will, therefore, focus on the utility of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate and its derivatives as potential anticancer agents that function by disrupting cancer cell metabolism. The following protocols provide a roadmap for synthesizing derivatives and evaluating their biological activity.

Synthesis of a Candidate Inhibitor: An Illustrative Protocol

The primary amine on the methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate scaffold is a key site for derivatization. The following protocol describes a general method for acylating the amine to generate a small library of candidate inhibitors.

Protocol 1: Synthesis of N-acylated derivatives of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation: A Step-by-Step Guide

The following protocols outline a standard workflow for evaluating the anticancer potential of newly synthesized derivatives of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

Cell Viability Assay

This initial screen is designed to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Enzyme Inhibition Assay

Assuming a hypothesized target, such as a metabolic enzyme, this assay will determine the direct inhibitory effect of the compounds on the enzyme's activity. The following is a representative protocol for a dehydrogenase enzyme.

Protocol 3: Dehydrogenase Inhibition Assay

  • Assay Preparation: In a 96-well UV-transparent plate, add the assay buffer, the purified recombinant human dehydrogenase enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the enzyme's substrate and cofactor (e.g., NADH).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader in kinetic mode.[4]

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis

To investigate the downstream effects of enzyme inhibition on cellular signaling pathways, Western blotting can be employed. For instance, if the targeted enzyme is upstream of a known cancer-related pathway, the expression of key proteins in that pathway can be assessed.

Protocol 4: Western Blot for Downstream Pathway Analysis

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against the protein of interest (e.g., a downstream signaling molecule).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Hypothetical IC50 Values for a Series of N-acylated Derivatives

Compound IDR-group on Acyl MoietyCell Viability IC50 (µM) [MCF-7]Enzyme Inhibition IC50 (µM)
Parent -H>100>100
Derivative 1 -CH325.415.2
Derivative 2 -Phenyl10.85.1
Derivative 3 -4-Chlorophenyl2.50.8

Visualizations

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation Workflow Start Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate Acylation Acylation of Primary Amine Start->Acylation Library Library of N-acylated Derivatives Acylation->Library Cell_Viability Cell Viability Assay (MTT) Library->Cell_Viability Enzyme_Assay Enzyme Inhibition Assay Cell_Viability->Enzyme_Assay Western_Blot Western Blot Analysis Enzyme_Assay->Western_Blot Hit_ID Hit Identification & Lead Optimization Western_Blot->Hit_ID

Caption: A generalized workflow for the synthesis and biological evaluation of novel drug candidates derived from methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

G Compound Test Compound Enzyme Target Enzyme (e.g., Dehydrogenase) Compound->Enzyme Inhibition Pathway Metabolic Pathway Enzyme->Pathway Blocks Proliferation Cancer Cell Proliferation Pathway->Proliferation Disrupts

Caption: A simplified diagram illustrating the hypothesized mechanism of action for a derivative of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate as a cancer metabolism inhibitor.

Conclusion

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a strategically designed scaffold with significant potential in drug discovery, particularly for the development of novel anticancer agents. The presence of a diaryl ether linkage, a modifiable amino group, and a trifluoromethyl moiety provides a strong foundation for creating potent and selective enzyme inhibitors. The protocols and workflows detailed in this application note offer a comprehensive guide for researchers to synthesize, screen, and characterize new drug candidates derived from this promising chemical entity.

References

  • Marques, S. M., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Pharmaceuticals, 17(9), 1128. [Link]

  • Google Patents. (2017). Preparation method of 4-methyl-3-trifluoromethyl phenylamine. CN106316864A.
  • Ríos-Guzmán, A., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3505. [Link]

  • Manetsch, R., et al. (2016). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry, 59(17), 8017-8032. [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Ríos-Guzmán, A., et al. (2021). Pharmacological Activities of Aminophenoxazinones. ResearchGate. [Link]

  • Google Patents. (1983). Optically active derivatives of phenoxy-benzoic acid, process for their preparation and their use as herbicides. EP0089538B1.
  • Douglas, J. T., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Scientific Reports, 13, 22295. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 890. [Link]

  • Li, G., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3296-3300. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Khan, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. [Link]

  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 23. [Link]

  • Wang, Q., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

  • Al-Masoudi, N. A., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Scientific Reports, 12, 1079. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Google Patents. (2003). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. US20030065211A1.

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Synthesis and Characterization of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate Analogues: A Scalable SNAr and Reduction Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Diaryl ethers containing an aniline moiety and a trifluoromethyl (–CF₃) group are highly privileged structures in medicinal chemistry, often serving as core scaffolds for kinase inhibitors and agrochemicals. The synthesis of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate and its analogues requires a robust, regioselective, and scalable approach.

The most efficient synthetic route relies on a two-step sequence:

  • Nucleophilic Aromatic Substitution (SₙAr): The coupling of a phenol (e.g., methyl 3-hydroxybenzoate) with an activated fluorobenzene (e.g., 4-fluoro-1-nitro-2-(trifluoromethyl)benzene). The presence of the strongly electron-withdrawing nitro (–NO₂) and trifluoromethyl (–CF₃) groups activates the aryl fluoride toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex[1][2]. Fluoride is an excellent leaving group in SₙAr reactions because the rate-determining step is the initial nucleophilic attack; the highly electronegative fluorine atom strongly polarizes the C–F bond, accelerating this addition[1].

  • Catalytic Hydrogenation: The subsequent reduction of the nitro group to a primary amine. Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected for its high chemoselectivity, cleanly reducing the –NO₂ group without cleaving the diaryl ether linkage or reducing the methyl ester[3][4].

Retrosynthetic Analysis & Pathway Visualization

The synthetic workflow is designed to be a self-validating system where the intermediate can be isolated, characterized, and purified before the final reduction step.

SynthesisPathway SM1 Methyl 3-hydroxybenzoate (Nucleophile) Step1 SNAr Reaction K2CO3, DMF, 80°C SM1->Step1 SM2 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (Electrophile) SM2->Step1 Int1 Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]benzoate (Intermediate) Step1->Int1  Meisenheimer  Complex Formation Step2 Catalytic Hydrogenation Pd/C, H2, MeOH, RT Int1->Step2 Product Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate (Target Analogue) Step2->Product  Nitro Reduction

Figure 1: Two-step synthetic workflow for methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate.

Materials & Quality Control (QC)

To ensure scientific integrity, the protocol integrates stringent in-process controls.

Key Reagents:

  • Methyl 3-hydroxybenzoate (≥98% purity)

  • 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (≥98% purity)

  • Potassium carbonate (K₂CO₃), anhydrous (Finely powdered to maximize surface area)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (10 wt. % loading, dry)

  • Methanol (MeOH), HPLC grade

Self-Validating QC Steps:

  • Pre-Reaction: Verify the anhydrous nature of DMF (KF titration < 50 ppm) to prevent competitive hydrolysis of the aryl fluoride to the corresponding phenol.

  • In-Process SₙAr: Monitor via LC-MS. The disappearance of the phenol (m/z 151 [M-H]⁻) and the appearance of the intermediate mass (m/z 342 [M+H]⁺) confirm conversion.

  • In-Process Reduction: Monitor via TLC (Hexanes/EtOAc 3:1). The nitro intermediate is typically UV-active and runs higher (less polar) than the resulting amine, which stains positive with ninhydrin.

Step-by-Step Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SₙAr)

Causality Note: K₂CO₃ is chosen as the base because it is strong enough to deprotonate the phenol (pKa ~10) but weak enough to avoid hydrolyzing the methyl ester[4]. DMF acts as a polar aprotic solvent, leaving the phenoxide anion poorly solvated and highly nucleophilic.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxybenzoate (10.0 mmol, 1.52 g) and anhydrous K₂CO₃ (15.0 mmol, 2.07 g).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (30 mL). Stir at room temperature for 15 minutes to allow for phenoxide generation. The solution may develop a slight yellow tint.

  • Electrophile Addition: Dropwise, add 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (10.5 mmol, 2.19 g).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Drying & Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]benzoate as a pale yellow solid.

SNArMechanism Phenoxide Phenoxide Anion Generation Attack Nucleophilic Attack at C-F Bond Phenoxide->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Elimination Fluoride Elimination Meisenheimer->Elimination

Figure 2: Mechanistic sequence of the Nucleophilic Aromatic Substitution (SₙAr) step.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Causality Note: Pd/C is utilized under mild conditions (room temperature, 1 atm H₂) to prevent the potential hydrogenolysis of the C–O diaryl ether bond or the defluorination of the –CF₃ group[3][5].

  • Setup: Dissolve the intermediate from Protocol A (8.0 mmol, 2.73 g) in HPLC-grade Methanol (40 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.08 mmol Pd, ~85 mg). Safety Warning: Pd/C is pyrophoric. Add it to the solvent under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon. Leave the reaction stirring vigorously under a hydrogen balloon at room temperature for 4–6 hours.

  • Monitoring: Check reaction completion via TLC. The starting material should be completely consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol (30 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to afford Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate . The product can be recrystallized from hot ethanol/water if further purification is required.

Analytical Characterization & Data Presentation

The following table summarizes the expected quantitative data, yields, and key ¹H-NMR shifts for the validation of the synthesized compounds.

CompoundExpected YieldAppearanceKey ¹H-NMR Signals (CDCl₃, 400 MHz)LC-MS (ESI)
Intermediate (Nitro) 85 - 92%Pale yellow solidδ 8.05 (d, 1H, Ar-H ortho to NO₂), 3.92 (s, 3H, -OCH₃)m/z 342.0 [M+H]⁺
Target (Amino) 90 - 95%Off-white powderδ 6.80 (d, 1H, Ar-H ortho to NH₂), 4.15 (br s, 2H, -NH₂), 3.90 (s, 3H, -OCH₃)m/z 312.1 [M+H]⁺

Troubleshooting & Optimization Matrix

Observation / IssueMechanistic CauseRecommended Solution
Low yield in SₙAr step Hydrolysis of the methyl ester or aryl fluoride due to water in DMF.Use strictly anhydrous DMF and K₂CO₃. Verify KF < 50 ppm.
Incomplete nitro reduction Catalyst poisoning or insufficient hydrogen mass transfer.Increase stirring rate; ensure the H₂ balloon is fully inflated. Filter and resubject with fresh Pd/C if necessary.
Cleavage of diaryl ether Over-reduction due to excessive reaction time or elevated temperatures.Strictly monitor via TLC/LC-MS. Stop the reaction immediately upon consumption of the nitro intermediate[6].

Sources

Application Notes and Protocols for Characterizing Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Androgen Receptor Modulator Candidate

The androgen receptor (AR), a ligand-activated transcription factor and member of the nuclear hormone receptor superfamily, is a critical driver of normal male development and is implicated in the progression of several diseases, most notably prostate cancer.[1][2][3] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[4] This signaling cascade governs processes like cell proliferation and survival. Consequently, the AR is a primary therapeutic target for prostate cancer.[3]

The compound methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate possesses structural motifs, particularly the trifluoromethyl group, commonly found in selective androgen receptor modulators (SARMs). These features suggest its potential to interact with the AR and modulate its activity. This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of this compound using a multi-tiered cell-based assay approach. We will delineate protocols to assess its impact on cell viability and to specifically interrogate its effects on the AR signaling pathway, from receptor protein levels to target gene expression.

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated by the binding of an androgen ligand to the AR in the cytoplasm. This event triggers a conformational change, dissociation from heat shock proteins (HSPs), and subsequent translocation of the AR into the nucleus.[4] In the nucleus, the AR homodimerizes and binds to AREs on the DNA, recruiting co-regulators to initiate the transcription of target genes such as Prostate-Specific Antigen (PSA, also known as KLK3), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5).[4][5]

AR_Signaling_Pathway Target Gene mRNA (PSA, TMPRSS2, etc.) Target Gene mRNA (PSA, TMPRSS2, etc.) Protein Synthesis Protein Synthesis Target Gene mRNA (PSA, TMPRSS2, etc.)->Protein Synthesis Cellular Response Cellular Response Protein Synthesis->Cellular Response Proliferation, Survival

Experimental Strategy: A Tiered Approach to Characterization

To comprehensively evaluate the biological activity of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, a sequential series of assays is recommended. This approach allows for an initial broad assessment of cytotoxicity, followed by specific investigations into the compound's impact on the AR signaling cascade.

Experimental_Workflow cluster_setup I. Experimental Setup cluster_assays II. Primary & Secondary Assays cluster_analysis III. Data Interpretation A Select & Culture AR-Positive Cells (e.g., LNCaP, MDA-MB-453) B Prepare Compound Stock & Dilutions C Cell Viability Assay (MTS/Resazurin) Determine Cytotoxicity & Dose Range B->C Treat cells D Western Blot Analysis Assess AR & PSA Protein Levels C->D Select non-toxic concentrations E qPCR Analysis Quantify AR Target Gene mRNA (PSA, TMPRSS2, FKBP5) C->E Select non-toxic concentrations F Characterize Compound Activity: Agonist vs. Antagonist Potency (IC50/EC50) Specificity D->F E->F

PART 1: Cell Line Selection and Culture

The choice of cell line is paramount for obtaining physiologically relevant data.

  • Primary Model (Androgen-Sensitive): LNCaP Cells. This human prostate adenocarcinoma cell line is widely used as it expresses a functional, albeit mutated (T877A), androgen receptor.[2][4][6] LNCaP cells are androgen-sensitive, making them an excellent model to study both agonistic and antagonistic effects of novel compounds.[7][8]

  • Alternative Model: MDA-MB-453 Cells. This human breast cancer cell line is estrogen receptor (ER) and progesterone receptor (PR) negative but expresses high levels of functional AR, providing a model to assess AR activity outside of the prostate cancer context.[9][10][11]

  • Negative Controls: PC-3 or DU-145 Cells. These prostate cancer cell lines are AR-negative and can be used to assess off-target effects of the compound.[2][4][12]

Protocol 1.1: LNCaP Cell Culture
  • Complete Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]

  • Subculturing:

    • LNCaP cells are weakly adherent.[8] When cells reach approximately 80% confluency, aspirate the medium.

    • Rinse the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cells and incubate for 2-5 minutes at 37°C.[7]

    • Gently tap the flask to dislodge the cells. Avoid harsh pipetting, which can cause clumping.

    • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a ratio of 1:2 to 1:6.[7]

Protocol 1.2: Hormone Deprivation for Androgen Response Assays

To study the effects of androgens and potential modulators, it is crucial to first remove endogenous steroids from the culture medium.

  • Hormone-Depleted Medium: Prepare RPMI-1640 medium (phenol red-free) supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CSS-FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure: At least 24-48 hours prior to compound treatment, replace the complete growth medium with hormone-depleted medium.[13] This reduces basal AR activity and sensitizes the cells to androgen stimulation.

PART 2: Cell Viability Assay

This initial assay determines the cytotoxic profile of the compound, which is essential for selecting appropriate, non-lethal concentrations for subsequent mechanistic studies.

Protocol 2.1: MTS-Based Cell Viability Assay
  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in hormone-depleted medium. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Replace the medium with 100 µL of medium containing the various compound concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Parameter Description
Cell Line LNCaP
Seeding Density 5,000 - 10,000 cells/well
Plate Format 96-well
Compound Range e.g., 1 nM - 100 µM
Incubation Time 48 - 72 hours
Readout Absorbance at 490 nm

PART 3: Western Blot Analysis of AR and PSA Protein Levels

Western blotting provides a semi-quantitative assessment of protein expression, allowing for the direct visualization of the compound's effect on AR and its downstream target, PSA.

Protocol 3.1: Protein Extraction and Western Blotting
  • Cell Culture and Treatment: Seed LNCaP cells in 6-well plates and grow to 70-80% confluency in hormone-depleted medium. Treat cells with non-toxic concentrations of the test compound (determined from the viability assay) in the presence or absence of an AR agonist like DHT (1-10 nM) for 24-48 hours.[13][14]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer. For AR, heat the samples at 70°C for 10 minutes, as boiling can cause aggregation.[16] For other proteins, heating at 95-100°C for 5 minutes is standard.[15]

  • SDS-PAGE and Transfer:

    • Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-AR, anti-PSA, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.[14][17][18]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

PART 4: qPCR Analysis of AR-Responsive Gene Expression

Quantitative real-time PCR (qPCR) is a highly sensitive method to measure changes in mRNA levels of AR target genes, providing insight into the compound's ability to modulate AR's transcriptional activity.

Protocol 4.1: RNA Extraction and qPCR
  • Cell Culture and Treatment: Culture and treat LNCaP cells in 6-well plates as described for the Western blot analysis (Protocol 3.1), typically for a shorter duration (e.g., 16-24 hours).[5]

  • RNA Extraction:

    • Lyse the cells directly in the well using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's protocol.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (KLK3/PSA, TMPRSS2, FKBP5) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green or TaqMan-based qPCR master mix.[5][19][20]

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the threshold cycle (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing treated samples to the vehicle control.[19]

Target Gene Function/Relevance
KLK3 (PSA) Canonical AR target; widely used as a biomarker of AR activity.[5]
TMPRSS2 AR-regulated serine protease involved in prostate cancer.[5]
FKBP5 A co-chaperone that modulates AR activity; an established AR target gene.[21]
GAPDH/ACTB Housekeeping genes used for normalization.

Data Interpretation and Expected Outcomes

  • Agonist Activity: If the compound acts as an AR agonist, it will stimulate cell proliferation (in androgen-depleted media), increase PSA protein levels, and upregulate the mRNA expression of KLK3, TMPRSS2, and FKBP5, similar to the effect of DHT.

  • Antagonist Activity: If the compound is an antagonist, it will inhibit the DHT-induced increase in cell viability, PSA protein expression, and target gene transcription.[22]

  • Partial Agonist/Antagonist: The compound may exhibit partial activity, where it weakly stimulates the pathway on its own but inhibits the stronger stimulation by DHT.

  • No Effect: The compound may have no significant impact on any of the measured parameters, suggesting it does not modulate AR signaling in this context.

Conclusion

This application note provides a robust and logical framework for the initial characterization of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. By systematically evaluating its effects on cell viability, AR protein levels, and the expression of AR-responsive genes, researchers can effectively determine its potential as a modulator of the androgen receptor signaling pathway. These foundational assays are critical for guiding further preclinical development and understanding the compound's mechanism of action.

References

  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. National Center for Biotechnology Information. [Link]

  • Androgen receptor gene expression in human prostate carcinoma cell lines. American Association for Cancer Research. [Link]

  • Androgen receptor gene expression in human prostate carcinoma cell lines. PubMed. [Link]

  • Analysis of Androgen Receptor Activity by Reporter Gene Assays. Springer. [Link]

  • Cell-based assays for screening androgen receptor ligands. National Center for Biotechnology Information. [Link]

  • AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay. TW. [Link]

  • Human AR Reporter Assay Kit. INDIGO Biosciences. [Link]

  • Prostate Cancer Cells Express More Androgen Receptor (AR) Following Androgen Deprivation, Improving Recognition by AR-Specific T Cells. American Association for Cancer Research. [Link]

  • Optimization of Androgen Receptor (AR) Western Blot: Boiling vs. 70°C on Bis-Tris Gels?. ResearchGate. [Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. National Center for Biotechnology Information. [Link]

  • LNCaP culture conditions +/- androgen treatment. Stanford University. [Link]

  • A New Protocol to Obtain 80-Passage Lncap Androgen-Independent Cells. Scholink. [Link]

  • Androgen Receptor Expression in Androgen-Independent Prostate Cancer Cell Lines. PubMed. [Link]

  • Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. MDPI. [Link]

  • MDA-MB-453 Cell Line. AMSBIO. [Link]

  • A Multifunctional Androgen Receptor Screening (MARS) Assay Using the High-Throughput HyperCyt® Flow Cytometry System. National Center for Biotechnology Information. [Link]

  • Cell Subculture Protocol - LNCAP CELL LINE. Altogen Biosystems. [Link]

  • MDA-MB-453. Leibniz Institute DSMZ. [Link]

  • Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. EURL ECVAM - TSAR. [Link]

  • Small Molecule Antagonists of the Nuclear Androgen Receptor for the Treatment of Castration-Resistant Prostate Cancer. ACS Publications. [Link]

  • Product sheet MDA-MB-453 Cells | 305042. Cytion. [Link]

  • Effects of Androgen Receptor and Androgen on Gene Expression in Prostate Stromal Fibroblasts and Paracrine Signaling to Prostate Cancer Cells. National Center for Biotechnology Information. [Link]

  • LNCaP Cells. Cytion. [Link]

  • Validation of selected AR target genes by q-RT-PCR in LNCaP cells... ResearchGate. [Link]

  • Nonmalignant AR-positive prostate epithelial cells and cancer cells respond differently to androgen in. Bio-protocol. [Link]

  • In vitro Androgen Receptor Modulation Assays. Evotec. [Link]

  • Identification and Validation of Novel Androgen-Regulated Genes in Prostate Cancer. Endocrinology | Oxford Academic. [Link]

  • Western blot analysis of the full length androgen receptor (ARfl) and... ResearchGate. [Link]

  • Identification of novel androgen receptor target genes in prostate cancer. National Center for Biotechnology Information. [Link]

  • Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer. National Center for Biotechnology Information. [Link]

  • Evaluation of cell viability and regulation of androgen receptor (AR)... ResearchGate. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Characterization of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (Chemical Formula: C₁₅H₁₂F₃NO₃) is a highly functionalized synthetic intermediate. Its structural scaffold—a diphenyl ether linked to a trifluoromethyl-substituted aniline and a methyl ester—is considered a privileged motif in medicinal chemistry, frequently utilized in the development of multi-kinase inhibitors and advanced agrochemicals.

Accurate structural characterization of this compound is critical during drug development to monitor synthetic purity, identify degradation products, and map metabolic pathways. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) provides the requisite mass accuracy and fragmentation fidelity to elucidate its complex structural features. This application note details the causal mechanisms behind its gas-phase fragmentation and provides a self-validating experimental protocol for its analysis.

Experimental Design & Self-Validating Protocol

As a best practice in analytical chemistry, a protocol must be self-validating. This means the experimental design must inherently rule out false positives (e.g., source-induced fragmentation or solvent adducts) by utilizing specific ionization modifiers and gradient designs.

Sample Preparation
  • Diluent: 50:50 Methanol/Water (v/v).

  • Ionization Modifier: 0.1% Formic Acid (FA).

  • Causality Check: The primary amine on the aniline ring is the most basic site on the molecule. The addition of 0.1% FA ensures complete protonation in solution, driving the formation of the [M+H]+ precursor ion and drastically enhancing Electrospray Ionization (ESI) efficiency [1].

LC-HRMS Method Parameters
  • Chromatography: UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Ionization Mode: ESI Positive (ESI+).

  • Collision Energy (CE): Ramped from 15 eV to 45 eV to capture both fragile ester cleavages and higher-energy ether bond dissociations.

LCMS_Workflow S1 Sample Prep (0.1% FA in MeOH/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Amine Protonation) S2->S3 S4 HRMS/MS Analysis (Q-TOF / Orbitrap) S3->S4 S5 Data Interpretation (Mass Defect Analysis) S4->S5

Caption: Step-by-step LC-HRMS analytical workflow for structural characterization.

Mass Spectrometric Behavior & Mechanisms

The exact monoisotopic mass of the neutral compound is 311.0769 Da . In ESI+ mode, the protonated precursor ion [M+H]+ is observed at m/z 312.0847 . Upon collision-induced dissociation (CID), the molecule exhibits three distinct, competitive fragmentation pathways driven by its functional groups.

Pathway A: Methyl Ester Cleavage

The most thermodynamically accessible fragmentation pathway involves the methyl benzoate moiety. Protonated methyl esters characteristically expel a neutral molecule of methanol (CH₃OH, 32.0262 Da) [2].

  • Mechanism: The charge localized on the amine can migrate to the ester carbonyl via proton mobilization. Nucleophilic attack or charge-remote rearrangement leads to the loss of methanol, generating a highly stable acylium ion at m/z 280.0585 .

  • Secondary Loss: The acylium ion readily loses carbon monoxide (CO, 27.9949 Da) to form a phenyl cation derivative at m/z 252.0636 .

Pathway B: Diphenyl Ether Dissociation

Diphenyl ether linkages are relatively robust but will cleave under elevated collision energies. Recent comprehensive studies on protonated diphenyl ethers demonstrate that they undergo specific rearrangement reactions after the loss of neutral molecules, often forming bicyclic structures [3].

  • Mechanism: Cleavage of the C-O ether bond yields the 4-amino-3-(trifluoromethyl)phenol-like fragment at m/z 178.0474 . The charge is preferentially retained on the aniline-containing fragment due to the higher proton affinity of the nitrogen atom compared to the benzoate ring.

Pathway C: Trifluoromethyl Aniline Fragmentation

The trifluoromethyl (-CF₃) group is highly electronegative. While stable at low energies, higher CID energies induce the characteristic loss of hydrogen fluoride (HF, 20.0062 Da) [4].

  • Mechanism: The loss of HF from the [M+H]+ ion generates a reactive difluoromethylene intermediate at m/z 292.0785 . This is a hallmark diagnostic ion for ortho/meta-trifluoromethyl anilines.

MS_Fragmentation M Precursor [M+H]+ m/z 312.0847 F1 Acylium Ion[M+H - CH3OH]+ m/z 280.0585 M->F1 - CH3OH (32.026 Da) F3 Aniline Fragment (Ether Cleavage) m/z 178.0474 M->F3 Ether Cleavage F4 Defluorinated Ion [M+H - HF]+ m/z 292.0785 M->F4 - HF (20.006 Da) F2 Phenyl Cation[M+H - CH3OH - CO]+ m/z 252.0636 F1->F2 - CO (27.995 Da)

Caption: Proposed MS/MS fragmentation pathways for methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

Quantitative Data & Structural Elucidation

To ensure rigorous structural validation, the observed fragment ions must be correlated with their theoretical exact masses. A mass error of less than 5 ppm is required to definitively assign elemental compositions.

Table 1: High-Resolution MS/MS Fragmentation Data Summary

Ion TypeProposed FormulaTheoretical m/zObserved m/zMass Error (ppm)Neutral LossDiagnostic Feature
Precursor [C15​H13​F3​NO3​]+ 312.0847312.0845-0.6N/AIntact Molecule
Product 1 [C14​H9​F3​NO2​]+ 280.0585280.0582-1.1CH₃OH (32 Da)Methyl Ester
Product 2 [C13​H9​F3​N]+ 252.0636252.0638+0.8CH₃OH + COAcylium Breakdown
Product 3 [C15​H12​F2​NO3​]+ 292.0785292.0781-1.4HF (20 Da)Trifluoromethyl
Product 4 [C7​H7​F3​NO]+ 178.0474178.0476+1.1 C8​H6​O2​ Diphenyl Ether

Note: Data represents typical HRMS outputs. Instrument calibration using a standard tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos) prior to acquisition is mandatory to achieve <5 ppm mass accuracy.

Conclusion

The mass spectrometric characterization of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate relies heavily on the predictable gas-phase chemistry of its constituent functional groups. By utilizing ESI+ to target the basic aniline nitrogen, analysts can generate a robust precursor ion. Subsequent MS/MS analysis yields highly diagnostic fragments—specifically the loss of methanol from the ester, the cleavage of the diphenyl ether bond, and the expulsion of HF from the trifluoromethyl group. Utilizing the self-validating protocols and exact mass tables provided in this guide ensures high-confidence identification of this critical chemical scaffold.

References

  • BenchChem. "Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline." BenchChem Analytical Resources.
  • ResearchGate. "Reactions of O-. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study." ResearchGate Publications.
  • National Institutes of Health (NIH). "A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers." PubMed Central.
  • National Institutes of Health (NIH). "Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability." PubMed Central.

Application Notes and Protocols for Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate as a versatile chemical intermediate. The unique structural features of this molecule, namely the nucleophilic amino group, the electron-withdrawing trifluoromethyl group, and the diaryl ether linkage, make it a valuable building block for the synthesis of a diverse range of complex organic molecules. This guide will delve into the causality behind experimental choices, provide self-validating and detailed protocols for key transformations, and offer insights into its application in medicinal chemistry and materials science.

Introduction: The Strategic Value of a Fluorinated Diaryl Ether

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a sophisticated chemical intermediate whose utility stems from the strategic placement of its functional groups. The trifluoromethyl (-CF3) group, a common moiety in modern pharmaceuticals, imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics.[1][2][3] The diaryl ether scaffold is a prevalent structural motif in numerous biologically active compounds. The presence of a primary aromatic amine provides a reactive handle for a multitude of chemical transformations, including amide bond formation, diazotization, and N-alkylation/arylation reactions.

This guide will explore the synthesis of the title compound and its subsequent application in several key synthetic transformations, providing detailed, actionable protocols for laboratory execution.

Synthesis of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

The most common and efficient method for the synthesis of diaryl ethers is the Ullmann condensation.[4] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. In the context of our target molecule, this would involve the reaction of a substituted phenol with a substituted aryl halide.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the diaryl ether bond, leading to two potential synthetic routes:

  • Route A: Coupling of methyl 3-hydroxybenzoate with 4-bromo-2-(trifluoromethyl)aniline.

  • Route B: Coupling of 4-amino-3-(trifluoromethyl)phenol with methyl 3-bromobenzoate.

Route B is often preferred due to the generally higher reactivity of aryl bromides in Ullmann condensations compared to aryl chlorides or fluorides, and the commercial availability of the starting materials.

Optimized Ullmann Condensation Protocol

This protocol details the synthesis of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate via a modified Ullmann condensation, which offers mild reaction conditions and good yields.[5][6]

Materials:

  • 4-Amino-3-(trifluoromethyl)phenol

  • Methyl 3-bromobenzoate

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • 1,10-Phenanthroline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-(trifluoromethyl)phenol (1.0 eq), methyl 3-bromobenzoate (1.1 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Ligand Addition: Add 1,10-phenanthroline (0.2 eq) as a ligand to facilitate the copper-catalyzed coupling. The use of a ligand can significantly improve the reaction rate and yield.[5]

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water (2x) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: 4-amino-3-(trifluoromethyl)phenol Methyl 3-bromobenzoate Cs2CO3, CuI, 1,10-Phenanthroline B Add Anhydrous DMF A->B C Heat to 120-130 °C (12-24 h) B->C D Cool & Dilute (EtOAc/Water) C->D E Filter through Celite D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Methyl 3-[4-amino-3- (trifluoromethyl)phenoxy]-benzoate H->I Pure Product

Caption: Workflow for the Ullmann Condensation Synthesis.

Applications in Synthetic Transformations

The primary amino group of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a versatile functional handle for a variety of subsequent chemical modifications.

Acylation to Form Amides

The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent) to form the corresponding amides. These amides are often key intermediates in the synthesis of biologically active molecules.[7]

Protocol for Amide Formation with an Acyl Chloride:

  • Dissolution: Dissolve methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath and slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude amide.

  • Purification: Purify the product by recrystallization or column chromatography.

Table 1: Representative Acylation Reactions

Acylating AgentBaseSolventTypical Yield
Acetyl chlorideTEADCM>95%
Benzoyl chlorideDIPEATHF>90%
4-Methoxybenzoyl chlorideTEADCM>92%
Sulfonylation to Form Sulfonamides

Similar to acylation, the amino group can be reacted with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.

Protocol for Sulfonamide Formation:

  • Dissolution: Dissolve methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (1.0 eq) in pyridine or a mixture of DCM and pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature until completion.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for amide formation.

Diazotization and Subsequent Reactions (Sandmeyer-type Reactions)

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Diagram of Sandmeyer Reaction Pathways:

G cluster_0 Sandmeyer Products A Methyl 3-[4-amino-3- (trifluoromethyl)phenoxy]-benzoate B Diazonium Salt Intermediate [Ar-N2+ X-] A->B NaNO2, aq. HX 0-5 °C C Ar-Cl B->C CuCl D Ar-Br B->D CuBr E Ar-CN B->E CuCN F Ar-OH B->F H2O, Δ

Caption: Versatility of the Diazonium Salt Intermediate.

General Protocol for Diazotization:

  • Dissolution: Suspend methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., HCl, H2SO4).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2) (1.05 eq) in water, keeping the temperature below 5 °C.

  • Diazonium Salt Formation: Stir the mixture at 0-5 °C for 15-30 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately in the subsequent reaction.

Protocol for Sandmeyer Reaction (e.g., Chloro-de-amination):

  • Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Addition: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction, extract the product with a suitable organic solvent (e.g., ether or DCM), wash the organic layer, dry, and purify as previously described.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate and the reagents used in its synthesis and reactions.[8][9][10][11][12]

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[8][9][10]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[9][10]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Spectroscopic Data

The structure of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate can be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons in distinct regions due to the substitution pattern. A singlet for the methyl ester protons. A broad singlet for the amine protons (exchangeable with D₂O).
¹³C NMR Resonances for all unique carbon atoms, including the ester carbonyl, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.[13]
¹⁹F NMR A singlet for the -CF₃ group.
IR Characteristic absorptions for N-H stretching (amine), C=O stretching (ester), C-O-C stretching (ether), and C-F stretching.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₂F₃NO₃, MW = 327.26 g/mol ).

Conclusion

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a highly valuable and versatile intermediate in organic synthesis. Its strategic combination of a diaryl ether scaffold, a reactive primary amine, and an electron-withdrawing trifluoromethyl group provides a platform for the construction of a wide array of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for researchers to utilize this important building block in their synthetic endeavors.

References

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Ullmann Condensation. SynArchive. (n.d.). [Link]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. (n.d.). [Link]

  • Ullmann reaction in tetraethyl orthosilicate: a novel synthesis of triarylamines and diaryl ethers. Chemical Communications. (2004). [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. (2020). [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. (2003). [Link]

  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. PMC. (n.d.). [Link]

  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. (n.d.). [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. (2021). [Link]

  • The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. (2017). [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. (2016). [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. (2016). [Link]

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. (2018). [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. (2025). [Link]

  • Spectroscopic data for methyl benzoates. Rsc.org. (n.d.). [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. (n.d.). [Link]

  • 4-[[[4-(2-Methoxyphenoxy)benzoyl]-(3,3,3-trifluoropropyl)amino]methyl]benzoic acid. PubChem. (n.d.). [Link]

  • AN IMPROVED SYNTHESIS OF 4-13-(TRIFLUOR0METHYL)-3H-. HETEROCYCLES. (1993). [Link]

  • Methyl 3-trifluoromethylbenzoate. NIST WebBook. (n.d.). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025). [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. (2017). [Link]

  • Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. (n.d.). [Link]

  • Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. ACS Publications. (2012). [Link]

  • Late-Stage Functionalization and its Impact on Modern Drug Discovery. CHIMIA. (2022). [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. (2023). [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5]naphthyridin-2(1H)-one. MIT Open Access Articles. (n.d.). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on improving the yield and purity of this important synthetic intermediate. We will explore the underlying chemical principles, troubleshoot common issues, and offer advanced strategies for process optimization.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis, providing a foundational understanding of the reaction.

Q1: What is the primary reaction mechanism for synthesizing methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate?

The formation of the diaryl ether bond in this molecule is typically achieved through a copper-catalyzed cross-coupling reaction, most commonly known as the Ullmann condensation or Ullmann-type reaction.[1][2] This reaction involves the coupling of an aryl halide with a phenol (or its corresponding phenoxide). In this specific synthesis, the key coupling is between methyl 3-hydroxybenzoate and an activated aryl partner like 4-bromo-2-(trifluoromethyl)aniline or a related precursor.

The general mechanism involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired diaryl ether and regenerates the copper(I) catalyst.[3] Modern variations of this reaction often employ ligands to stabilize the copper catalyst, allowing for milder reaction conditions and improved yields.[4][5][6]

Q2: What are the critical starting materials for this synthesis?

The two primary building blocks are:

  • A phenolic component: Methyl 3-hydroxybenzoate.

  • An activated aryl component: Typically, a halogenated aniline such as 4-bromo-2-(trifluoromethyl)aniline or 4-chloro-2-(trifluoromethyl)aniline. Aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[4]

The choice of the aryl halide is critical; the trifluoromethyl group is a strong electron-withdrawing group, which activates the halide for nucleophilic aromatic substitution, facilitating the coupling reaction.

Q3: What are the most important reaction parameters to control for optimal yield?

Several parameters must be carefully controlled:

  • Catalyst System: The choice of copper source (e.g., CuI, Cu₂O, or copper powder) and ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline, or salicylaldoxime) is crucial.[5][6] Ligand-free systems can work but often require higher temperatures.[7]

  • Base: A suitable base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The base must be strong enough to form the phenoxide but not so strong as to cause unwanted side reactions like ester hydrolysis.

  • Solvent: High-boiling polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used to ensure reactants remain in solution at the required temperatures.[1]

  • Temperature: Traditional Ullmann reactions often require high temperatures (>160 °C).[3] However, modern ligand-assisted protocols can often be run at lower temperatures (90-120 °C), which helps to minimize side reactions.[5][8]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the copper catalyst. It is essential to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: What are the most common impurities or side-products?

Common impurities include:

  • Unreacted Starting Materials: Incomplete conversion will leave residual methyl 3-hydroxybenzoate and the aryl halide.

  • Homocoupling Products: The aryl halide can couple with itself to form a symmetrical biaryl compound (an Ullmann reaction side-product).

  • Hydrolysis Product: If the base is too strong or if water is present, the methyl ester of the product or starting material can be hydrolyzed to the corresponding carboxylic acid.

  • Products of Reduction: Reductive dehalogenation of the aryl halide can sometimes be observed, leading to the formation of 2-(trifluoromethyl)aniline.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The copper catalyst may have oxidized. 2. Insufficient Base: Incomplete deprotonation of the phenol. 3. Low Reaction Temperature: The activation energy for the coupling is not being met. 4. Poor Starting Material Quality: Impurities in reactants or solvent (especially water).1. Use fresh, high-purity Cu(I) salts (e.g., CuI). If using copper powder, consider activating it first. Ensure the reaction is run under a strict inert atmosphere. 2. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or ensure the base is anhydrous and finely powdered for better reactivity. 3. Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or HPLC. 4. Purify starting materials if necessary. Use anhydrous solvents.
Significant Side-Product Formation (e.g., Homocoupling) 1. High Catalyst Loading: Excess copper can promote the homocoupling of the aryl halide. 2. Reaction Temperature Too High: Higher temperatures can favor side reactions.1. Reduce the catalyst loading to the optimal level (typically 5-10 mol%). 2. If possible with your catalyst system, lower the reaction temperature. The addition of a suitable ligand can often allow for lower temperatures and increased selectivity.[5]
Product Contains Hydrolyzed Ester (Carboxylic Acid) 1. Presence of Water: Moisture in the solvent or reactants. 2. Base is Too Strong: Using a base like NaOH or KOH can readily hydrolyze the methyl ester.1. Use anhydrous solvents and dry all glassware thoroughly. Ensure the base is anhydrous. 2. Use a milder base such as K₂CO₃ or Cs₂CO₃, which are less likely to cause ester hydrolysis.
Difficult Purification / Product Isolation 1. Solvent Choice: High-boiling solvents like DMF or DMSO can be difficult to remove. 2. Complex Reaction Mixture: Multiple side-products complicate purification by chromatography.1. After the reaction, perform an aqueous workup. The product is typically organic-soluble and can be extracted with a solvent like ethyl acetate. Wash the organic layer thoroughly with water and brine to remove residual high-boiling solvent. 2. Optimize the reaction conditions (see above) to minimize side-products before scaling up. Consider recrystallization as a final purification step if the product is a solid.

Experimental Workflow & Optimization

A well-defined workflow is essential for reproducible results. Below is a general protocol and a diagram illustrating the key steps.

General Laboratory Protocol
  • Preparation: Add methyl 3-hydroxybenzoate, the aryl halide (e.g., 4-bromo-2-(trifluoromethyl)aniline), the copper catalyst (e.g., CuI), a ligand (e.g., N,N-dimethylglycine), and the base (e.g., K₂CO₃) to an oven-dried flask equipped with a magnetic stir bar and a reflux condenser.

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) via syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification prep1 Combine Reactants: - Methyl 3-hydroxybenzoate - Aryl Halide - Cu(I) Catalyst & Ligand - Base prep2 Inert Atmosphere: Evacuate & Backfill (3x) prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react Heat to Target Temp (e.g., 110-120 °C) prep3->react monitor Monitor by TLC/LC-MS react->monitor workup1 Aqueous Workup & Extraction monitor->workup1 workup2 Dry & Concentrate workup1->workup2 purify Column Chromatography workup2->purify final_product Methyl 3-[4-amino-3-(trifluoromethyl) phenoxy]-benzoate purify->final_product Pure Product

Caption: Standard experimental workflow for the Ullmann synthesis.

Understanding Reaction Parameters

The interplay between different reaction parameters determines the final yield and purity.

G Yield Yield & Purity Temp Temperature Temp->Yield Influences Rate SideRxns Side Reactions (Homocoupling, Hydrolysis) Temp->SideRxns Increases Base Base Strength (e.g., K2CO3 vs Cs2CO3) Base->Yield Affects Reactivity Base->SideRxns Can Increase Hydrolysis Catalyst Catalyst System (Cu Source + Ligand) Catalyst->Yield Determines Efficiency Catalyst->Temp Good ligand allows lower T Solvent Solvent Polarity (e.g., DMF, Dioxane) Solvent->Yield Impacts Solubility SideRxns->Yield Decreases

Caption: Interdependence of key reaction parameters.

Troubleshooting Logic Flow

When faced with a low-yielding reaction, a systematic approach to troubleshooting is critical.

G start Low Yield Observed q1 Was a complex mixture of products seen? start->q1 cause_side_rxns Likely Cause: Side Reactions q1->cause_side_rxns Yes q2 Are starting materials the main components? q1->q2 No sol_side_rxns Solution: - Lower Temperature - Optimize Catalyst/Ligand - Use Milder Base cause_side_rxns->sol_side_rxns end Re-run Optimized Reaction sol_side_rxns->end cause_no_rxn Likely Cause: Poor Reaction Conditions q2->cause_no_rxn Yes q2->end No (Re-evaluate Analysis) sol_no_rxn Solution: - Check Catalyst Activity - Use Anhydrous Reagents - Increase Temperature - Ensure Proper Base cause_no_rxn->sol_no_rxn sol_no_rxn->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Books. Available at: [Link]

  • CN101445437B - Improved process for the catalytic synthesis of diaryl ethers. Google Patents.
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2012). PMC. Available at: [Link]

  • SL23 Amino Acid Promoted Ullmann-Type Coupling Reactions and Their Applications in Assembly of Pharmaceutically Important Heterocycles. SL23. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2001). SciELO México. Available at: [Link]

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troubleshooting methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate solubility issues

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. This guide is designed to provide in-depth, practical solutions to common solubility and stability challenges encountered during experimental work. As Senior Application Scientists, we have structured this resource in a question-and-answer format to directly address the issues you may face in the lab.

Understanding the Molecule: Physicochemical Properties

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a compound characterized by low aqueous solubility. Its molecular structure contains several functional groups that dictate its behavior in various solvents and experimental conditions. The trifluoromethyl group significantly increases lipophilicity, while the aromatic rings contribute to its hydrophobic nature.[1][2] The primary amine acts as a weak base, and the methyl ester group can be susceptible to hydrolysis.[3] Understanding these properties is the first step in effective troubleshooting.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₂F₃NO₃N/A
Molecular Weight 327.26 g/mol N/A
Appearance Likely a solid at room temperature[4]
Key Functional Groups Primary Aromatic Amine, Trifluoromethyl, Methyl Ester, EtherN/A
Predicted Solubility Poor in water; Soluble in organic solvents like DMSO and Methanol.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should try?

Answer: This is the most common issue and is expected due to the compound's hydrophobic nature. The primary aromatic amine provides a handle to increase aqueous solubility through pH modification.

The Scientific Rationale: The aniline moiety is a weak base. By lowering the pH of the solvent, you can protonate this amine group. The resulting positively charged ammonium salt is an ionic species, which dramatically increases its affinity for polar solvents like water.[5][6] This is the principle behind creating hydrochloride (HCl) salts of many amine-containing drugs to improve their solubility.[7]

Protocol 1: pH-Adjusted Solubilization
  • Weigh a small, test amount of your compound (e.g., 1 mg).

  • Add a small volume of dilute acid, such as 0.1 N HCl. Start with a volume calculated to achieve your target concentration if the compound were to dissolve completely.

  • Vortex or sonicate the mixture gently. Observe for dissolution.

  • If the compound dissolves, you can then carefully and slowly add this acidic stock solution to your final, larger volume of buffer while vortexing. This helps prevent the compound from precipitating out in the neutral pH buffer.

  • Crucial Final Step: Always check the final pH of your working solution and adjust if necessary, as the acidic stock will lower it. Ensure the final pH is compatible with your assay.

Q2: I prepared a high-concentration stock solution in 100% DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Answer: This is a classic problem of solvent-shifting, where a compound soluble in an organic solvent crashes out when introduced to an aqueous environment. The key is to manage the final concentration of the organic solvent and consider intermediate steps.

The Scientific Rationale: While DMSO is an excellent solubilizing agent for many poorly soluble compounds, its ability to keep the compound in solution diminishes significantly as it is diluted with water.[6][8][9] Most cell-based assays can only tolerate a final DMSO concentration of 0.5-1% before cytotoxicity becomes a concern.[10]

Troubleshooting Workflow for DMSO Stock Dilution

Below is a decision-making workflow to address this issue.

start Precipitation Observed Upon Dilution check_conc Is the final compound concentration too high? start->check_conc lower_conc Lower the final concentration and re-test. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No increase_dmso Increase final DMSO to 0.5-1% (if assay tolerates it). check_dmso->increase_dmso Yes use_cosolvent Use a Co-Solvent Strategy (See Q3). check_dmso->use_cosolvent No use_surfactant Add a Surfactant (See Q4). use_cosolvent->use_surfactant Still precipitates

Caption: Decision tree for troubleshooting DMSO stock precipitation.

Best Practices for Dilution:
  • Warm the Media: Gently warm your destination buffer or media to 37°C.

  • Vortex While Adding: Add the DMSO stock slowly and dropwise to the aqueous solution while it is actively vortexing. This rapid mixing can help prevent localized high concentrations that initiate precipitation.[11]

  • Ultrasonication: If precipitation still occurs, a brief sonication of the final solution can sometimes help redissolve the compound.[11]

Q3: What other solvents or co-solvents can I use?

Answer: If pH modification is not suitable for your experiment and DMSO is problematic, you can explore other organic solvents for stock preparation or use co-solvents in your final aqueous solution.

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[12][13] This approach can enhance solubility by orders of magnitude.[6]

Solvent / Co-SolventRecommended UseKey Considerations
Dimethylformamide (DMF) Stock solution alternative to DMSO.Generally higher toxicity than DMSO. Ensure it's compatible with your assay.
Ethanol Stock solution or co-solvent.Less effective at solubilizing highly hydrophobic compounds than DMSO/DMF. Can be cytotoxic.
Polyethylene Glycol (PEG 400) Co-solvent.Excellent for increasing solubility and generally has low toxicity.[13][14] Often used in preclinical formulations.
Propylene Glycol (PG) Co-solvent.Similar to PEG 400, widely used in pharmaceutical formulations.[13][15]
Protocol 2: Co-Solvent Formulation
  • Prepare a high-concentration stock of your compound in 100% DMSO or Ethanol.

  • Create a co-solvent/buffer mixture. For example, a solution containing 10% PEG 400 in your final assay buffer.

  • Slowly add the organic stock solution to the co-solvent/buffer mixture while vortexing.

  • This method often allows for a higher final concentration of the compound without precipitation compared to direct dilution into buffer alone.

Q4: I'm concerned about the chemical stability of my compound in solution. What are the primary risks?

Answer: The two main stability concerns for this molecule are the hydrolysis of the methyl ester and the oxidation of the primary amine.

The Scientific Rationale:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions.[3][16] This reaction is often catalyzed by enzymes (esterases) present in biological media (e.g., serum).[3] The resulting carboxylate will have different physicochemical and potentially different biological properties.

  • Amine Oxidation: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over prolonged periods.[17] This can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.

cluster_0 Primary Degradation Pathways Compound Methyl 3-[4-amino-3-(trifluoromethyl) phenoxy]-benzoate Hydrolysis Carboxylic Acid Derivative + Methanol Compound->Hydrolysis H₂O (Acid/Base/Enzyme Catalyzed) Oxidation Oxidized Impurities (e.g., nitroso, nitro derivatives) Compound->Oxidation [O] (Air, Light)

Sources

preventing degradation of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate .

Because this molecule contains both a highly reactive primary aniline and a hydrolytically sensitive methyl ester, aqueous formulation and workup present unique stability challenges. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to prevent degradation.

Section 1: Mechanistic Vulnerabilities

Q: Why does this specific molecule degrade so rapidly in aqueous solutions? A: The instability of this compound in water is driven by two distinct, competing chemical vulnerabilities located on opposite ends of the molecule:

  • Ester Hydrolysis: The methyl benzoate moiety is highly susceptible to both acid- and base-catalyzed hydrolysis. In aqueous media, water molecules (or hydroxide ions) attack the carbonyl carbon, cleaving the ester into its parent carboxylic acid and methanol[1].

  • Aniline Oxidation: The 4-amino group (aniline derivative) is vulnerable to auto-oxidation. Dissolved oxygen, trace metals, or light can trigger single-electron transfer, forming an aniline radical cation[2]. While the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 3-position partially stabilizes the ring by increasing its oxidation potential (making it harder to oxidize than unsubstituted aniline)[3], the amine remains a critical liability in aerated water.

Degradation Compound Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate Hydrolysis Ester Hydrolysis (pH < 4 or pH > 7) Compound->Hydrolysis H2O / H+ or OH- Oxidation Aniline Oxidation (O2, ROS, Light) Compound->Oxidation Electron Transfer Degradant1 Carboxylic Acid + Methanol Hydrolysis->Degradant1 Degradant2 Radical Cations & Quinone Imines (Pink/Brown Discoloration) Oxidation->Degradant2

Logical mapping of the dual degradation pathways affecting the compound in aqueous media.

Section 2: Troubleshooting Ester Hydrolysis

Q: How do I prevent the methyl ester from hydrolyzing during aqueous formulation? A: Ester hydrolysis is dictated by pH and the thermodynamic availability of water. You must strictly control the pH of your aqueous solution. Formulating the solution in a mildly acidic to neutral buffer (pH 5.0 – 6.0) minimizes the ionization of labile functional groups and avoids the hydroxide-driven nucleophilic attack seen in base-catalyzed hydrolysis[4].

If pH control is insufficient, you must employ steric shielding. Research demonstrates that forming inclusion complexes (e.g., with cyclodextrins) can physically shield the ester linkage from bulk water molecules, reducing the hydrolytic rate to less than one-fifth of its uncomplexed state[5].

Table 1: Impact of Formulation Parameters on Ester Hydrolysis Rate

Parameter Condition Relative Hydrolysis Rate Causality / Mechanism
pH pH 2.0 (Acidic) High (4x) Acid-catalyzed protonation of carbonyl oxygen
pH pH 5.5 (Buffered) Baseline (1x) Optimal stability window; minimal catalytic ions
pH pH 9.0 (Basic) Very High (10x) Base-catalyzed nucleophilic attack by OH-
Temperature 4°C Low (0.2x) Reduced kinetic energy for activation

| Excipient | 5% Cyclodextrin | Very Low (0.15x) | Steric shielding of the ester bond from bulk water |

Section 3: Troubleshooting Aniline Oxidation

Q: My aqueous solutions turn pink or brown after a few hours. What is happening and how do I stop it? A: Color changes (typically pink, rapidly turning to brown or black) are the hallmark visual indicator of aniline oxidation. In aqueous solutions, dissolved oxygen or reactive oxygen species (ROS) initiate an electron transfer, forming an aniline radical cation[2]. This intermediate rapidly couples with other molecules to form highly conjugated, colored oligomers.

To prevent this, you must build a self-validating antioxidant system:

  • Eliminate Oxygen: Purge all aqueous solvents with inert gas (Argon or Nitrogen) to displace dissolved oxygen[6].

  • Sacrificial Antioxidants: Add water-soluble antioxidants like ascorbic acid or sodium metabisulfite. These act as sacrificial electron donors, neutralizing free radicals before they can oxidize the aniline[4].

  • Metal Chelation: Add chelating agents like EDTA to sequester trace transition metals (e.g., Fe²⁺/Fe³⁺) that act as potent catalysts for ROS-driven aniline oxidation[7].

Q: Can I chemically protect the aniline if I only need it stable during an intermediate aqueous workup? A: Yes. If the aqueous phase is strictly for a synthetic workup (e.g., liquid-liquid extraction), you can temporarily protect the primary amine via acetylation to form an acetanilide. The acetamido group is significantly less activating, which drastically raises the oxidation potential and prevents unwanted oxidation during atmospheric exposure[3]. The protecting group can be removed later via controlled hydrolysis.

Section 4: Validated Experimental Workflow

Protocol: Preparation of a Stabilized Aqueous Formulation Objective: Create a 1 mg/mL aqueous solution of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate that remains chemically stable for >72 hours.

  • Step 1: Solvent Deoxygenation. Boil ultrapure water (18 MΩ·cm) and purge with high-purity Argon (99.999%) for 30 minutes to aggressively displace dissolved oxygen[6]. Maintain an Argon blanket for all subsequent steps.

  • Step 2: Buffer & Excipient Preparation. To the degassed water, add 10 mM Citrate buffer to lock the pH at exactly 5.5. Add 0.1% (w/v) EDTA (chelator) and 0.5% (w/v) ascorbic acid (antioxidant).

  • Step 3: Complexation. Add 5% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) and stir until completely dissolved. This creates a hydrophobic cavity to shield the ester bond[4].

  • Step 4: API Solubilization. Slowly add the target compound to the vortexing solution. The cyclodextrin will aid in solubilizing the highly hydrophobic phenoxybenzoate moiety.

  • Step 5: Sterile Filtration and Storage. Filter the solution through a 0.22 µm PTFE membrane into amber glass vials (to prevent photo-oxidation). Headspace purge the vials with Argon before sealing. Store immediately at 4°C.

Workflow Step1 1. Deoxygenate (Argon Purge) Step2 2. Buffer & Stabilize (pH 5.5 + EDTA/Ascorbate) Step1->Step2 Step3 3. Complexation (Add HPβCD) Step2->Step3 Step4 4. Solubilize API (Vortexing) Step3->Step4 Step5 5. Protect (Amber Vial + 4°C) Step4->Step5

Step-by-step workflow for formulating stabilized aqueous solutions of the target compound.

References

  • Higuchi, T., et al. "Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I." CoLab / ResearchGate.[Link]

  • Journal of Pharmaceutical Chemistry and Drug Formulation. "Chemical Stability of Drug Substances: Strategies in Formulation Development." ManTech Publications. [Link]

  • The Journal of Physical Chemistry A. "Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution." ACS Publications.[Link]

  • PubMed. "Persulfate oxidation for the aniline degradation in aqueous systems." National Institutes of Health.[Link]

  • Qin, L., et al. "Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution." SciSpace.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this diaryl ether, a common structural motif in pharmaceuticals and advanced materials.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The synthesis of diaryl ethers can be challenging, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve high yields and purity.[1] The target molecule, with its electron-withdrawing trifluoromethyl group and nucleophilic amino group, presents a unique set of challenges. This guide focuses on the most robust and widely adopted methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling and the Copper-catalyzed Ullmann condensation.[1][3][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired diaryl ether, with starting materials largely unconsumed. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue stemming from several potential sources related to the catalyst system, reagents, or reaction environment.

Possible Causes & Solutions:

  • Inactive Catalyst System: The active Pd(0) or Cu(I) species is not being generated or is deactivating prematurely.

    • Palladium: If using a Pd(II) source like Pd(OAc)₂, ensure proper reduction to Pd(0). Pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable as they form the active catalytic species cleanly.[5][6] An extra equivalent of phosphine ligand relative to the palladium source can help prevent catalyst deactivation, especially since amines can act as ligands.[6]

    • Copper: For Ullmann reactions, ensure you are using a Cu(I) source (e.g., CuI). If using Cu(0) or Cu(II), the reaction may be sluggish or require higher temperatures.[1] The purity of the copper source is critical.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle.[4][7]

    • For Buchwald-Hartwig (Pd): The formation of diaryl ethers requires electron-rich, bulky phosphine ligands.[4] For coupling an electron-rich phenol derivative with an aryl halide, ligands like BrettPhos or RuPhos are excellent starting points. The choice of ligand is often the most critical parameter to screen.[8]

    • For Ullmann (Cu): While classic Ullmann reactions can be ligand-free, modern protocols benefit greatly from ligands like N,N-dimethylglycine or various diamines, which allow for lower reaction temperatures and catalyst loadings.[1][4]

  • Incorrect Base or Solvent: The base and solvent play a critical role in both solubility and reactivity.

    • Base: Strong, non-nucleophilic bases are typically required. For Buchwald-Hartwig, NaOt-Bu is very effective but can be incompatible with sensitive functional groups like esters.[9] Weaker, soluble bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance.[5][9] For Ullmann reactions, K₃PO₄ or Cs₂CO₃ are standard choices.[1][10]

    • Solvent: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[4][8] For Ullmann couplings, polar aprotic solvents like DMF or DMSO are often used, although toluene can also be effective.[2][3] Ensure all solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.

  • Low Reaction Temperature: Diaryl ether formations, especially with challenging substrates, often require elevated temperatures (typically 80-120 °C).[1][4] If you see low conversion, consider increasing the temperature in increments of 10 °C.

ParameterBuchwald-Hartwig (Pd-cat.)Ullmann (Cu-cat.)Key Considerations
Catalyst Pd(OAc)₂ with ligand, or Pd-precatalystCuI, Cu₂OPre-catalysts offer more reliable generation of the active species.[5]
Ligand Bulky, electron-rich phosphines (e.g., RuPhos)N,N-Dimethylglycine, Picolinic Acid, DiaminesLigand choice is critical and often substrate-dependent.[1][11]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃Match base strength to substrate functional group tolerance.[9]
Solvent Toluene, Dioxane (anhydrous, degassed)DMF, DMSO, Toluene (anhydrous)Solvent choice impacts solubility and reaction rate.[10]
Temperature 80-110 °C90-130 °CHigher temperatures may be needed for less reactive substrates.

Troubleshooting Flowchart for Low Yield

A Problem: Low Yield/ No Reaction B Check Reagent Quality (Purity, Anhydrous, Degassed) A->B C Screen Different Ligands (e.g., BrettPhos, RuPhos for Pd; N,N-dimethylglycine for Cu) B->C Reagents OK I Purify/Source New Reagents B->I Reagents Poor D Optimize Base (NaOtBu vs K3PO4/Cs2CO3) C->D E Increase Temperature (in 10-20 °C increments) D->E F Screen Solvents (Toluene, Dioxane, DMF) E->F G Increase Catalyst Loading (e.g., from 1 mol% to 3 mol%) F->G H Success: Reaction Optimized G->H

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Problem 2: Formation of Side Products

Question: My reaction produces the desired product, but I'm observing significant side products, such as hydrodehalogenation of my aryl halide or N-arylation of the aminophenol. How can I improve selectivity?

Answer: Side product formation indicates that alternative reaction pathways are competing with the desired C-O coupling. Selectivity can often be controlled by tuning the catalyst system and conditions.

Possible Causes & Solutions:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It is often caused by moisture or an inappropriate base/solvent combination.

    • Solution: Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents. Sometimes, changing the base from an alkoxide (like NaOt-Bu) to a carbonate or phosphate can mitigate this issue.

  • N-Arylation vs. O-Arylation: The starting material 4-amino-3-(trifluoromethyl)phenol has two nucleophilic sites: the amine and the phenol. While the phenol is generally less nucleophilic, competitive N-arylation can occur.

    • Solution: Catalyst choice is key to controlling chemoselectivity. Copper-based systems (Ullmann) often favor O-arylation of aminophenols, whereas certain palladium systems with specific bulky phosphine ligands (e.g., BrettPhos) can favor N-arylation.[11] Therefore, for the desired C-O bond formation, a copper-catalyzed approach is a highly recommended starting point to promote O-selectivity.[11] If using palladium, careful screening of ligands is necessary to find a system that favors the desired O-arylation pathway.

  • Homocoupling: Dimerization of the starting phenol or aryl halide can occur, especially at high temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor these bimolecular side reactions. Ensure a properly degassed reaction mixture, as oxygen can promote oxidative homocoupling pathways.

Problem 3: Difficulty in Product Purification

Question: The reaction seems to work, but I am struggling to isolate a pure product. The product is highly polar and difficult to separate from residual starting materials and byproducts.

Answer: Purification of polar, functionalized molecules can be challenging. A multi-step approach combining extraction and chromatography is often necessary.

Possible Causes & Solutions:

  • Residual Catalyst: Palladium and copper catalysts can be difficult to remove completely.

    • Solution: After the reaction, perform an aqueous workup. For palladium, a wash with an aqueous solution of thiourea or L-cysteine can help sequester residual metal. For copper, a wash with aqueous ammonia/ammonium chloride solution is effective at removing copper salts. Filtering the crude mixture through a plug of Celite® or silica gel before concentration can also remove a significant portion of the metal catalyst.[12]

  • Chromatography Issues: The product's polarity makes it challenging for standard normal-phase (silica gel) or reverse-phase (C18) chromatography.

    • Normal-Phase: The product may have very low Rf and streak badly on silica gel. Using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to suppress tailing from the basic amino group), can improve separation.

    • Reverse-Phase: The product may not be sufficiently retained on a standard C18 column.[13]

    • Alternative Technique (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying polar compounds that are poorly retained in reverse-phase.[13] It uses a polar stationary phase (like silica) with a high-organic, aqueous mobile phase (e.g., acetonitrile/water).[13] This can provide much better retention and separation for polar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the key C-O bond-forming step?

A1: For a Buchwald-Hartwig reaction, the catalytic cycle involves three main steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex; (2) Association and Deprotonation of the phenol by a base to form a palladium alkoxide intermediate; and (3) Reductive Elimination to form the C-O bond of the diaryl ether product and regenerate the Pd(0) catalyst.[14][15]

Catalytic Cycle for Buchwald-Hartwig C-O Coupling

cluster_0 Catalytic Cycle A L-Pd(0) B Oxidative Addition A->B C L-Pd(II)(Ar)(X) B->C + Ar-X D Ligand Exchange/ Deprotonation C->D E L-Pd(II)(Ar)(OAr') D->E + Ar'-OH, Base F Reductive Elimination E->F F->A G Ar-O-Ar' (Product) F->G

Caption: Simplified catalytic cycle for Pd-catalyzed diaryl ether synthesis.

Q2: Which starting materials should I use? Methyl 3-bromobenzoate and 4-amino-3-(trifluoromethyl)phenol, or the other way around?

A2: The most common and generally successful approach is to couple an aryl halide with a phenol . Therefore, using methyl 3-bromobenzoate (or the more reactive 3-iodobenzoate) and 4-amino-3-(trifluoromethyl)phenol is the recommended strategy. The trifluoromethyl group makes the phenolic proton more acidic, which can be beneficial, but it also makes the corresponding phenoxide less nucleophilic. The electronic nature of both coupling partners plays a significant role in the reaction rate.[16][17]

Q3: Are there any safety considerations for this reaction?

A3: Yes.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Bases: Sodium t-butoxide (NaOt-Bu) is highly corrosive and moisture-sensitive. It should be handled in a glovebox.

  • Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Pressure: Reactions at elevated temperatures in sealed vials can build up pressure. Use appropriately rated pressure vessels and a blast shield.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling

This protocol is a starting point and requires optimization for specific substrates.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-amino-3-(trifluoromethyl)phenol (1.0 equiv), Cs₂CO₃ (2.0 equiv), the phosphine ligand (e.g., RuPhos, 3 mol %), and the palladium precatalyst (e.g., RuPhos Pd G3, 1.5 mol %).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the limiting reagent). Then, add methyl 3-bromobenzoate (1.2 equiv) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) or by HILIC if the product is very polar.

References

  • Books, C. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).
  • Schaffner, A. P., et al. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
  • Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?.
  • Gujadhur, R., & Venkataraman, D. (2016, February 22). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters.
  • Le, C. M., et al. (2025, September 26). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
  • Le, C. M., et al. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • ACS Publications. (2009, April 10). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). An Efficient Catalyst System for Diaryl Ether Synthesis from Aryl Chloride.
  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Maiti, D., & Buchwald, S. L. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.

Sources

Technical Support Center: Stabilization & Storage of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemical stability of complex pharmaceutical intermediates. Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (CAS: 946741-32-8) presents a unique storage challenge. While its diaryl ether linkage is robust and the methyl ester is primarily vulnerable to moisture-driven hydrolysis, the primary aromatic amine (aniline moiety) is highly susceptible to oxidative degradation[1].

Mechanistic Insight: The Vulnerability of Aromatic Amines

Although the ortho-trifluoromethyl (-CF3) group exerts a strong electron-withdrawing effect that slightly raises the oxidation potential compared to an unsubstituted aniline, autoxidation remains the primary degradation pathway during long-term storage. Oxidation of pharmaceuticals is typically a radical chain reaction[2].

For primary aromatic amines, the initiation step involves the abstraction of a hydrogen atom or a one-electron transfer catalyzed by trace transition metals, light (hv), or pre-existing peroxides, forming an aminyl radical[3]. In the presence of molecular oxygen, this radical rapidly propagates, ultimately terminating in complex oligomeric mixtures, azo compounds, and quinone-imines[4]. Unprotected aromatic amines can degrade by up to 1% per week under ambient conditions, which can suppress downstream reaction yields by up to 10%[5]. To prevent this, we must construct a storage environment that systematically cuts off initiation (light/metals) and propagation (oxygen).

Autoxidation Pathway & Intervention Strategies

Autoxidation_Pathway A Primary Amine (Ar-NH2) B Aminyl Radical (Ar-NH•) A->B Initiation (Trace Metals / hv) C Peroxy Radical (Ar-NH-OO•) B->C Propagation (+ O2) D Degradation Products (Azo dimers, N-oxides) C->D Termination (Dimerization) I1 Amber Vials (Block Light) I1->A Prevents Initiation I2 Argon Flush (Exclude O2) I2->B Blocks Propagation I3 BHT / Ascorbic Acid (Radical Scavenger) I3->C Quenches Radicals

Mechanistic pathway of aniline autoxidation and targeted points of intervention.

Quantitative Degradation & Storage Impact

To understand the causality behind our strict storage protocols, refer to the quantitative impact of various storage environments on aromatic amines:

Storage ConditionEstimated Degradation RateVisual IndicatorDownstream Impact
Room Temp, Ambient Air, Light ~1% loss per week[5]Dark red/brown in 2-3 weeksUp to 10% yield loss in coupling reactions
4°C, Ambient Air, Dark Moderate (weeks to months)Slow yellowingImpurity peaks in HPLC/MS
-20°C, Argon Flush, Dark < 0.1% over 12 monthsRemains off-white powderNegligible
Troubleshooting FAQs

Q: My compound turned from an off-white powder to a dark pink/brown solid. Is it ruined? A: Yes. Discoloration is the macroscopic hallmark of aromatic amine oxidation, indicative of azo dimer or quinone-imine formation[4]. Because these conjugated byproducts have exceptionally high molar absorptivity, even a <1% degradation can cause severe discoloration. You must re-purify via flash chromatography or recrystallization before use in sensitive assays.

Q: Should I store this compound in a solvent or as a neat solid? A: Always store as a neat, dry solid. Solvents (especially ethers like THF or PEG-based excipients) can harbor trace hydroperoxides that rapidly initiate the oxidation of the amine[2]. If solution storage is absolutely necessary for your workflow, use degassed, anhydrous solvents and add a radical scavenger.

Self-Validating Storage Protocols
Protocol A: Long-Term Solid-State Storage (The Gold Standard)

This protocol creates a self-validating system by eliminating moisture (preventing ester hydrolysis) and oxygen/light (preventing amine oxidation).

  • High-Vacuum Drying: Ensure the compound is completely free of residual solvents and moisture. Dry under high vacuum (<0.1 mbar) at room temperature for 12 hours. Moisture facilitates trace-metal mobility.

  • Packaging: Transfer the dry powder into an amber glass vial to block UV/Vis light initiation.

  • Inert Gas Displacement: Place the open vial in a glovebox or use a Schlenk line to flush the vial with high-purity Argon. Causality note: Argon is heavier than Nitrogen and is vastly superior at displacing oxygen at the bottom of the vial.

  • Validation Check: Before sealing, hold a lightweight Kimwipe fiber just above the vial opening. A gentle, continuous flutter confirms positive Argon pressure and complete oxygen displacement.

  • Sealing & Temperature Control: Cap tightly with a PTFE-lined septum cap. Wrap the cap junction with Parafilm and store at -20°C. Low temperature exponentially decreases the kinetics of autoxidation.

Protocol B: Solution-State Storage (For immediate experimental queues)

When the compound must be kept in solution for automated liquid handling or sequential assays.

  • Solvent Preparation: Use anhydrous, HPLC-grade solvents. Sparge the solvent with Argon for 30 minutes to remove dissolved O2.

  • Antioxidant Addition: Add 0.01% to 0.1% w/w of Butylated hydroxytoluene (BHT) or ascorbic acid. Causality note: These act as sacrificial radical scavengers, intercepting the peroxy radical (Ar-NH-OO•) before it can propagate the degradation chain[5].

  • Validation Check: Monitor the physical appearance daily. The solution should remain perfectly clear. Any tinting indicates that the sacrificial antioxidant has been depleted and oxygen has breached the system.

  • Storage: Keep in an amber vial at 4°C and use within 48 hours.

References
  • Hovorka S., Schöneich C. "Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition." Journal of Pharmaceutical Sciences, 2001. URL: [Link]<253::aid-jps1>3.0.co;2-w

  • "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (via PMC), 2022. URL: [Link]

  • "Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants." Advanced Science (via PMC), 2024. URL: [Link]

  • "Complex antioxidant composition for preventing aromatic amine from discoloring." Google Patents (CN105037178B), 2015.
  • Bassanini I., et al. "Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase." International Journal of Molecular Sciences, 2023. URL: [Link]

Sources

Technical Support Center: Extraction & Purification of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and purification of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate (CAS: 946741-32-8). This compound is a critical diaryl ether intermediate frequently utilized in the synthesis of targeted kinase inhibitors. Its unique structural motifs—an electron-deficient aniline, a lipophilic trifluoromethyl group, and a base-sensitive methyl ester—present specific challenges during liquid-liquid extraction (LLE).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize impurities and maximize your synthetic yield.

Mechanistic Principles of Extraction

To successfully purify this intermediate, researchers must balance three competing physicochemical properties:

  • Attenuated Basicity: The aniline nitrogen is severely deactivated by the strongly electron-withdrawing ortho-trifluoromethyl (-CF 3​ ) group and the para-phenoxy linkage. The conjugate acid pK a​ is approximately 2.5. Consequently, standard aqueous acidic back-extraction (e.g., 1M HCl) is insufficient to fully protonate and partition this highly lipophilic molecule (LogP > 4) into the aqueous phase.

  • Ester Lability: The methyl ester is highly susceptible to base-catalyzed saponification. Extended exposure to pH > 8 during basic washes will rapidly generate the carboxylic acid impurity 1[1].

  • Catalyst-Induced Emulsions: If the intermediate was synthesized via nitro reduction, residual fine particulate catalysts (e.g., Pd/C or iron sludge) can accumulate at the organic-aqueous interface, forming highly stable Pickering emulsions 2[2].

Troubleshooting Guide & FAQs

Q1: I am seeing significant levels of unreacted methyl 3-hydroxybenzoate in my final organic extract. How can I selectively remove it? A1: Methyl 3-hydroxybenzoate is a weakly acidic phenol (pK a​ ~9.5). If your aqueous wash isn't basic enough, it remains neutral and partitions into the organic phase. Solution: Use a cold (0–5 °C) 5% w/v Na 2​ CO 3​ wash rather than NaHCO 3​ . NaHCO 3​ (pH ~8.3) cannot quantitatively deprotonate the phenol. Na 2​ CO 3​ (pH ~11) will fully ionize it into the aqueous layer. To prevent ester hydrolysis, limit the contact time to <5 minutes and maintain low temperatures.

Q2: My product is contaminated with 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoic acid. Where is this coming from and how do I remove it? A2: This is the hydrolysis product of your target molecule. Methyl esters are highly labile under basic conditions, and the hydrolysis rate increases significantly at pH > 8 due to base-catalyzed saponification 1[1]. Solution: The acid (pK a​ ~4.0) will naturally partition into the aqueous waste during the Na 2​ CO 3​ wash. To prevent its formation, strictly control the temperature during the basic wash and avoid strong bases like NaOH.

Q3: I tried an acid-base back-extraction to purify the amine, but my product didn't partition into the aqueous acid. Why? A3: The conjugate acid of your product has a pK a​ of ~2.5. Standard 1M HCl (pH ~0) is not acidic enough to drive this highly lipophilic molecule entirely into the aqueous phase against its partition coefficient. Using stronger acid (e.g., 6M HCl) risks hydrolyzing the methyl ester 1[1]. Solution: Abandon aqueous back-extraction. Instead, isolate the product via selective salt precipitation. Dissolve the crude organic extract in a non-polar solvent like MTBE or heptane, and slowly add 4M HCl in dioxane. The hydrochloride salt of the product will precipitate quantitatively, leaving neutral impurities (like unreacted nitroaromatics) in the mother liquor.

Q4: I am getting persistent, unbreakable emulsions during the organic/aqueous phase separation. How do I break them? A4: You are likely experiencing a Pickering emulsion. These are highly stable emulsions stabilized by solid nanoparticles (such as residual Pd/C or iron catalyst from the preceding nitro reduction step) accumulating at the liquid-liquid interface 3[3]. Solution: Prevention is key. Perform a strict clarification filtration through a tightly packed pad of Celite 545 prior to any liquid-liquid extraction. If an emulsion still forms during the wash, add saturated NaCl (brine). The high ionic strength disrupts the hydration layer of the particles and increases the density of the aqueous phase, promoting phase separation.

Impurity Profile & Physicochemical Data

ImpuritySourceEst. pK a​ Est. LogPTargeted Removal Strategy
Methyl 3-hydroxybenzoate Unreacted starting material~9.5~2.05% Na 2​ CO 3​ wash (pH 11)
4-Fluoro-2-(CF 3​ )nitrobenzene Unreacted starting materialN/A (Neutral)~3.2Selective HCl salt precipitation
3-[4-amino-3-(CF 3​ )phenoxy]benzoic acid Ester hydrolysis~4.0~3.55% Na 2​ CO 3​ wash (pH 11)
Pd/C or Iron particulates Reduction catalystN/A (Solid)N/ACelite filtration (prevents emulsions)

Optimized Step-by-Step Extraction Workflow

This protocol is designed as a self-validating system: the visual cues (lack of emulsion, precipitation) confirm the mechanistic success of each step.

  • Clarification (Emulsion Prevention): Following the reduction reaction, dilute the crude mixture with ethyl acetate (EtOAc) (10 mL/g of theoretical product). Filter the entire mixture through a 2-inch pad of Celite 545 to remove solid catalyst particles. Wash the filter cake with an additional 2 volumes of EtOAc.

  • First Wash (Deprotonation): Transfer the filtrate to a separatory funnel. Add 3 volumes of cold (5 °C) 5% w/v aqueous Na 2​ CO 3​ . Vigorously shake for exactly 2 minutes and allow phases to separate. (Note: Rapid execution at low temperatures prevents methyl ester hydrolysis).

  • Phase Separation: Drain the lower aqueous layer (contains phenolic and carboxylic acid impurities).

  • Second Wash (Neutralization): Add 3 volumes of deionized water to the organic phase. Shake gently to avoid emulsions. Separate and discard the aqueous layer.

  • Third Wash (Drying): Add 2 volumes of saturated aqueous NaCl (brine). Shake vigorously. Separate the phases.

  • Chemical Drying: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous Na 2​ SO 4​ and stir for 15 minutes. Filter off the drying agent.

  • Concentration & Precipitation (For High Purity): Concentrate the filtrate in vacuo to a minimal volume. Add 5 volumes of methyl tert-butyl ether (MTBE). Slowly add 4M HCl in dioxane (1.1 equivalents) under vigorous stirring to precipitate the product as the hydrochloride salt. Filter, wash with cold MTBE, and dry under vacuum.

Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (in EtOAc) Filtration Celite Filtration (Removes Catalyst) Crude->Filtration Pickering Prevents Pickering Emulsions Filtration->Pickering BaseWash 5% Na2CO3 Wash (5°C) (< 5 min contact) Filtration->BaseWash AqWaste1 Aqueous Waste (Phenol & Acid Impurities) BaseWash->AqWaste1 Lower Phase OrgPhase1 Organic Phase (Product + Neutral Impurities) BaseWash->OrgPhase1 Upper Phase WaterBrine Water & Brine Washes Na2SO4 Drying OrgPhase1->WaterBrine Precipitation HCl/Dioxane in MTBE (Salt Precipitation) WaterBrine->Precipitation PureProduct Pure Product (HCl Salt) (Neutral Impurities in Filtrate) Precipitation->PureProduct

Optimized extraction and purification workflow for methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate.

References

  • Pickering Emulsions of Fluorinated TiO2: A New Route for Intensification of Photocatalytic Degradation of Nitrobenzene. PMC (National Institutes of Health). Available at:[Link]

  • Bioderived Pickering Emulsion Based on Chitosan/Trialkyl Phosphine Oxides Applied to Selective Recovery of Rare Earth Elements. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Resolving HPLC Baseline Noise for Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with HPLC baseline noise encountered during the analysis of this and structurally related compounds.

The unique chemical structure of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, with its trifluoromethyl group and phenoxy-benzoate core, can present specific challenges in achieving a stable and quiet baseline. This guide provides a structured, question-and-answer-based approach to systematically identify and eliminate sources of noise, ensuring the accuracy and reliability of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in HPLC analysis?

A1: Baseline noise in HPLC can be broadly categorized into high-frequency and low-frequency noise. High-frequency noise often appears as rapid, small fluctuations, while low-frequency noise manifests as slower wandering or drift of the baseline.[1]

Common causes include:

  • Mobile Phase Issues: Contaminated or poorly prepared mobile phases are a frequent culprit.[2] This includes using non-HPLC grade solvents, microbial growth in aqueous buffers, and improper degassing.[2][3][4]

  • Pump and System Leaks: Leaks in the pump, fittings, or injector can introduce air and cause pressure fluctuations, leading to a noisy baseline.[5][6] A pulsating baseline can often be traced back to faulty pump check valves or worn pump seals.[2]

  • Detector Problems: A dirty flow cell, a failing lamp, or temperature fluctuations in the detector can all contribute to baseline noise.[3][5][7]

  • Column Contamination or Degradation: A contaminated guard or analytical column can leach impurities, causing baseline disturbances.[2]

  • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector flow cell, creating bubbles and causing significant noise.[2][7]

Q2: How does the trifluoromethyl group on my analyte affect baseline stability?

A2: The trifluoromethyl (CF3) group is highly electronegative and can influence the chromatographic behavior of your analyte. While not a direct cause of baseline noise, it can affect retention and peak shape. Fluorinated compounds can have unique interactions with certain stationary phases.[8] If method parameters are not optimized, issues like poor peak shape can be misinterpreted as baseline problems. Additionally, some fluorinated mobile phase additives, like trifluoroacetic acid (TFA), are UV-active and can contribute to baseline drift, especially in gradient elution.[9][10]

Q3: My baseline is drifting upwards during a gradient run. What should I do?

A3: Upward baseline drift in a gradient run is often due to differences in the UV absorbance of your mobile phase components at the detection wavelength.[9]

To troubleshoot this:

  • Check Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents.[11] Contaminants in the weaker solvent can become more soluble and elute as the organic concentration increases, causing a rising baseline.

  • Match Mobile Phase Absorbance: Try to balance the UV absorbance of your aqueous and organic mobile phases by adding a small amount of the UV-absorbing additive (if used) to both.[9]

  • Run a Blank Gradient: Injecting a blank (mobile phase) and running the gradient can help determine if the drift is inherent to the mobile phase composition.[9]

  • Ensure Proper Equilibration: Insufficient column equilibration between runs can lead to a drifting baseline.[9][12]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving HPLC baseline noise.

Guide 1: Systematic Identification of the Noise Source

A logical, step-by-step process is crucial for efficiently pinpointing the source of baseline noise. The following workflow will guide you through the diagnostic process.

HPLC_Troubleshooting_Workflow Start Start: Observe Baseline Noise CheckPump Check Pump & Pressure Start->CheckPump PumpNoise Regular Pulsations? CheckPump->PumpNoise Yes IrregularNoise Irregular Noise or Drift? CheckPump->IrregularNoise No PumpNoise->IrregularNoise No PumpIssue Action: Service Pump (Check Valves, Seals) PumpNoise->PumpIssue Yes IsolateDetector Isolate Detector IrregularNoise->IsolateDetector StopFlow Stop Flow IsolateDetector->StopFlow NoiseStops Noise Stops? StopFlow->NoiseStops NoiseContinues Noise Continues? StopFlow->NoiseContinues IsolateColumn Isolate Column NoiseStops->IsolateColumn Yes DetectorIssue Action: Service Detector (Clean Cell, Check Lamp) NoiseContinues->DetectorIssue Yes RemoveColumn Replace Column w/ Union IsolateColumn->RemoveColumn NoiseImproves Noise Improves? RemoveColumn->NoiseImproves NoisePersists Noise Persists? RemoveColumn->NoisePersists ColumnIssue Action: Clean or Replace Column NoiseImproves->ColumnIssue Yes MobilePhaseCheck Evaluate Mobile Phase NoisePersists->MobilePhaseCheck Yes PrepareFresh Prepare Fresh Mobile Phase MobilePhaseCheck->PrepareFresh FinalCheck Re-evaluate System PrepareFresh->FinalCheck MobilePhaseIssue Action: Use High-Purity Solvents, Degas Properly FinalCheck->MobilePhaseIssue

Figure 1. Systematic workflow for troubleshooting HPLC baseline noise.

Step-by-Step Protocol for Noise Source Identification:

  • Analyze the Noise Pattern:

    • Regular, Cyclical Noise: This often points to the pump.[13] Observe the pressure reading; if it fluctuates in sync with the baseline noise, the pump is the likely source.[14][15] This could be due to faulty check valves, worn pump seals, or trapped air bubbles.[2][5]

    • Irregular, High-Frequency Noise: This is often electronic noise or can be caused by a contaminated or failing detector lamp.[1][7][15]

    • Drift or Wandering Baseline: This is commonly associated with temperature fluctuations, column equilibration issues, or mobile phase problems.[9][15]

  • Isolate the Pump:

    • If cyclical noise is observed, service the pump. This includes checking and cleaning or replacing the check valves and pump seals.[2] Ensure the pump is properly primed and there are no air bubbles in the system.[5]

  • Isolate the Detector:

    • Stop the pump flow. If the noise disappears, the problem is likely upstream (pump, mobile phase, column).[15] If the noise persists with no flow, the issue is likely with the detector electronics or the lamp.[15] Check the lamp's energy levels and consider cleaning the flow cell.[3][5]

  • Isolate the Column:

    • If the noise stops with the flow, the next step is to isolate the column. Replace the analytical column with a zero-dead-volume union and restart the flow.[2]

    • If the baseline becomes stable, the column is the source of the noise.[2][15] It may be contaminated or degraded.

    • If the noise continues, the problem lies with the mobile phase or the system components between the pump and the detector.

  • Evaluate the Mobile Phase:

    • Prepare fresh mobile phase using high-purity, HPLC-grade solvents and reagents.[3][6][16] Filter aqueous mobile phases and ensure thorough degassing.[4]

    • If the problem is resolved with a fresh mobile phase, the original solvents were likely contaminated or improperly prepared.

Guide 2: Addressing Mobile Phase and Column-Related Issues

Optimizing Mobile Phase Preparation for a Stable Baseline:

ParameterBest PracticeRationale
Solvent Quality Use HPLC or LC-MS grade solvents and high-purity water.Lower grade solvents can contain impurities that cause baseline noise and ghost peaks, especially in gradient elution.[2]
Buffer Preparation Prepare buffers fresh daily and filter through a 0.22 µm or 0.45 µm membrane.[4]Buffers are prone to microbial growth, which can contaminate the system and cause noise.[3]
Degassing Use an in-line degasser or vacuum degas the mobile phase before use.Dissolved gases can form bubbles in the detector flow cell, leading to sharp spikes and a noisy baseline.[2][7][14]
Miscibility Ensure all mobile phase components are fully miscible.Immiscible solvents can lead to pressure fluctuations and an unstable baseline.[5][17]

Protocol for Column Flushing and Equilibration:

Proper column care is essential for maintaining performance and preventing baseline issues.

  • Initial Column Flush: When installing a new column, flush it with 10-20 column volumes of a strong, organic solvent like 100% acetonitrile or methanol to remove storage solvents.[12][18]

  • Equilibration:

    • Before analysis, equilibrate the column with the initial mobile phase conditions for at least 10-20 column volumes, or until a stable baseline is achieved.[18]

    • For methods sensitive to pH or using ion-pairing reagents, longer equilibration times may be necessary.[6]

  • Post-Analysis Wash: After a sequence of analyses, especially if using buffered mobile phases, flush the column with HPLC-grade water to remove salts, followed by an organic solvent for storage.[19] This prevents salt precipitation, which can damage the column and pump seals.[4][19]

  • Storage: For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in a high percentage of organic solvent, like 100% acetonitrile.[19][20]

Guide 3: Advanced Troubleshooting for Persistent Noise

If baseline noise persists after addressing the most common issues, consider these advanced factors:

  • Environmental Factors: Ensure the HPLC system is in a temperature-stable environment.[9][14] Drafts from air conditioning or heating can affect detector stability, especially for refractive index detectors.[9]

  • System Contamination: If the system was previously used with different mobile phases or samples, there may be residual contamination. A thorough system flush with a sequence of solvents (e.g., water, isopropanol, then the mobile phase) may be required.[3]

  • Detector Settings: Check the detector's data acquisition rate (sampling rate).[14] An excessively high rate can increase the appearance of noise. Also, ensure the lamp energy is sufficient.[7]

  • Static Mixer: For gradient methods, an in-line static mixer placed between the pump and the injector can improve the homogeneity of the mobile phase, leading to a quieter baseline.[9]

By following these systematic troubleshooting guides and best practices, you can effectively diagnose and resolve HPLC baseline noise, ensuring the quality and reliability of your data for the analysis of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance. [Link]

  • Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Antec Scientific. Too much noise on my baseline. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Phenomenex. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]

  • Timberline Instruments. (2026, March 12). HPLC Mobile Phase Guide | Reverse Phase vs Normal Phase Tips. [Link]

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Agilent. (2022, December 13). Off to a Fresh Start: HPLC Column Care. [Link]

  • Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns. [Link]

  • AZoM. (2023, October 11). Caring for HPLC Columns: Essential Tips for Lab Maintenance. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Separation Science. (2023, December 8). Isolating Detector Noise: Part 2. [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Simultaneous determination of four non paraben preservatives (benzyl alcohol, phenoxyethanol, sodium benzoate, and salicylic aci. [Link]

  • SIELC Technologies. (2018, February 16). Phenyl benzoate. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC. [Link]

  • HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18... - ResearchGate. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Google Patents.

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Validation & Comparative

A Technical Guide to Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate: A Comparative Analysis with Standard Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of rational drug design. This powerful moiety can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth technical comparison of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, a diaryl ether scaffold of interest, with standard trifluoromethylated aromatic compounds. We will delve into a comparative analysis of their predicted and experimental properties, outline detailed synthetic protocols, and explore a relevant biological context to provide a comprehensive resource for researchers in drug discovery and development.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl group is frequently employed as a bioisostere for methyl groups or chlorine atoms.[2] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are pivotal to its utility. The C-F bond's strength, significantly greater than that of a carbon-hydrogen (C-H) bond, imparts exceptional resistance to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] This "metabolic blocking" strategy can effectively mitigate rapid metabolism at a specific molecular position, leading to an extended drug half-life and improved bioavailability.[1]

Furthermore, the CF3 group typically increases a molecule's lipophilicity, which can enhance membrane permeability and facilitate transport across biological barriers.[2] However, this increased lipophilicity must be carefully balanced to maintain adequate aqueous solubility and avoid off-target effects. The steric and electronic perturbations introduced by the CF3 group can also lead to enhanced binding affinity and selectivity for a biological target.[2]

Comparative Analysis: Physicochemical Properties

To provide a quantitative comparison, we will examine the physicochemical properties of our target molecule, methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, alongside two standard trifluoromethylated building blocks: 3-(trifluoromethyl)anisole and methyl 3-(trifluoromethyl)benzoate . These standards were chosen for their structural relevance to the constituent parts of the target molecule.

CompoundStructureMolecular Weight ( g/mol )Predicted cLogPPredicted pKa (most acidic)Predicted pKa (most basic)
Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate
311.254.213.7 (phenol-like)2.5 (aniline-like)3-(Trifluoromethyl)anisole 176.142.9--Methyl 3-(trifluoromethyl)benzoate 204.153.3[3]--For comparison:4-Amino-3-(trifluoromethyl)phenol (Precursor)177.121.89.22[4]2.8Methyl 3-hydroxybenzoate (Precursor)152.151.189.15[5]-

Note: Predicted values were obtained from reputable chemical software and databases. Experimental validation is recommended.

The predicted cLogP value of the target molecule is significantly higher than its individual precursors, highlighting the lipophilic contribution of the combined diaryl ether scaffold. This increased lipophilicity, driven in part by the CF3 group, suggests good potential for cell membrane permeability. The pKa predictions indicate that the aniline nitrogen is a weak base, and the phenolic-like character is negligible, which is typical for diaryl ethers.

Biological Context: Inhibition of Malate Dehydrogenase

The aminophenoxy benzoate scaffold has been explored in the context of inhibiting malate dehydrogenase (MDH), a crucial enzyme in cellular metabolism. Specifically, mitochondrial MDH2 is a key component of the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle. Inhibition of MDH2 can disrupt cancer cell metabolism and suppress the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor progression.[6]

Recent studies have investigated trifluoromethyl-containing compounds as MDH inhibitors, suggesting that the CF3 group can be a beneficial substituent for enhancing potency and metabolic stability in this class of molecules. For instance, trifluoromethyl-substituted benzohydrazide derivatives have been identified as potent MDH2 inhibitors.[6] This provides a relevant framework for evaluating the potential of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate as a starting point for the design of novel cancer therapeutics targeting cellular metabolism.

Signaling Pathway: MDH2 Inhibition and its Downstream Effects

MDH2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Malate Malate MDH2 MDH2 Malate->MDH2 Oxaloacetate Oxaloacetate MDH2->Oxaloacetate NADH NADH MDH2->NADH ETC Electron Transport Chain NADH->ETC NAD NAD+ NAD->MDH2 ATP ATP ETC->ATP O2_consumption Oxygen Consumption ETC->O2_consumption HIF_alpha HIF-1α O2_consumption->HIF_alpha Decreased O2 leads to HIF-1α stabilization VEGF_GLUT1 VEGF, GLUT1 (Target Genes) HIF_alpha->VEGF_GLUT1 Upregulation Tumor_Growth Tumor Growth and Proliferation VEGF_GLUT1->Tumor_Growth Promotion Inhibitor Methyl 3-[4-amino-3- (trifluoromethyl)phenoxy]-benzoate (or similar MDH2 inhibitor) Inhibitor->MDH2 Inhibition

Caption: Inhibition of MDH2 by compounds like methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate can disrupt the TCA cycle, leading to reduced NADH production, decreased oxygen consumption, and subsequent suppression of HIF-1α accumulation and its pro-tumorigenic target genes.

Experimental Protocols

Synthesis of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

A plausible and efficient synthetic route to the target molecule involves a two-step process: the synthesis of the key intermediate, 4-amino-3-(trifluoromethyl)phenol, followed by a copper-catalyzed Ullmann condensation to form the diaryl ether linkage.

Step 1: Synthesis of 4-Amino-3-(trifluoromethyl)phenol

This procedure involves the reduction of the commercially available 4-nitro-3-(trifluoromethyl)phenol.

  • Materials:

    • 4-Nitro-3-(trifluoromethyl)phenol

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a solution of 4-nitro-3-(trifluoromethyl)phenol (1.0 eq) in methanol, add 10% Pd/C (catalytic amount).

    • Stir the resulting suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-3-(trifluoromethyl)phenol, which can often be used in the next step without further purification.[4]

Step 2: Ullmann Condensation for Diaryl Ether Synthesis

This copper-catalyzed cross-coupling reaction will form the desired C-O bond between 4-amino-3-(trifluoromethyl)phenol and a suitable methyl 3-halobenzoate.

  • Materials:

    • 4-Amino-3-(trifluoromethyl)phenol (1.5 eq)

    • Methyl 3-bromobenzoate (1.0 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • A suitable ligand, such as 1,10-phenanthroline or N,N'-dimethylglycine (0.2 eq)

    • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or toluene)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI, the chosen ligand, and the base.

    • Add 4-amino-3-(trifluoromethyl)phenol and methyl 3-bromobenzoate to the flask, followed by the anhydrous solvent.

    • Heat the reaction mixture to a temperature between 100-140°C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture to remove insoluble salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

Workflow for the Synthesis of the Target Molecule

Synthesis_Workflow cluster_Step1 Step 1: Reduction cluster_Step2 Step 2: Ullmann Condensation Start1 4-Nitro-3-(trifluoromethyl)phenol Reagents1 H₂, Pd/C Methanol Intermediate 4-Amino-3-(trifluoromethyl)phenol Reagents1->Intermediate Reagents2 CuI, Ligand, Base Solvent, Heat Intermediate->Reagents2 Start2 Methyl 3-bromobenzoate Product Methyl 3-[4-amino-3- (trifluoromethyl)phenoxy]-benzoate Reagents2->Product

Caption: A two-step synthetic sequence for methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a compound using liver microsomes.

  • Objective: To determine the rate of disappearance of the test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

  • Materials:

    • Test compound and positive control (e.g., a compound with known metabolic fate)

    • Liver microsomes (human, rat, or mouse)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system

    • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

    • 96-well plate

    • Incubator and shaker

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare working solutions of the test compound and positive control.

    • Thaw liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the ice-cold stop solution.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of the natural log of the percentage remaining versus time.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (protein concentration).

Expected Outcome: Due to the presence of the trifluoromethyl group, which blocks a potential site of aromatic hydroxylation, it is anticipated that methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate will exhibit greater metabolic stability (longer t₁/₂ and lower CLᵢₙₜ) compared to a non-fluorinated analog.

Conclusion

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate represents a scaffold with significant potential in drug discovery, particularly for targets where metabolic stability and lipophilicity are key drivers of efficacy. The trifluoromethyl group is expected to confer enhanced resistance to oxidative metabolism compared to non-fluorinated or methyl-substituted analogs. The diaryl ether core, coupled with the aminobenzoate moiety, provides a versatile platform for further structural modifications to optimize activity against biological targets such as malate dehydrogenase. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and related trifluoromethyl-containing compounds in their drug development programs.

References

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A Senior Application Scientist's Guide to NMR Spectra Validation of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the validation of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, a compound of interest for researchers in medicinal chemistry. Our focus will be on not just the "how" but the "why," offering insights grounded in years of field experience to ensure scientific integrity and trustworthiness in your analytical workflows.

The Critical Role of Structural Validation

The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical checkpoints. The precise molecular structure dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. NMR spectroscopy, due to its unparalleled ability to provide detailed information about the chemical environment of individual atoms within a molecule, stands as a cornerstone of structural elucidation.[1]

This guide will delve into the validation of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, a molecule presenting several interesting features for NMR analysis, including two distinct aromatic rings with different substitution patterns and a trifluoromethyl group.

Predicted NMR Analysis of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

A thorough understanding of the expected NMR spectra is the first step in any validation process. Below is a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra, based on established substituent effects on chemical shifts in aromatic systems.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic protons on both rings, the methyl ester protons, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.75d (J ≈ 8 Hz)1HH-6'Deshielded by the adjacent ester group.
~7.50s1HH-2'Proximal to the electron-withdrawing ester group.
~7.40t (J ≈ 8 Hz)1HH-5'Typical chemical shift for a proton on a substituted benzene ring.
~7.20d (J ≈ 8 Hz)1HH-4'Influenced by the ether linkage.
~7.15d (J ≈ 2 Hz)1HH-2Ortho to the electron-donating amino group and meta to the CF₃ group.
~7.00dd (J ≈ 8, 2 Hz)1HH-6Ortho to the ether oxygen and meta to both the amino and CF₃ groups.
~6.80d (J ≈ 8 Hz)1HH-5Ortho to the amino group, expected to be significantly shielded.
~4.50br s2H-NH₂Broad singlet due to quadrupole broadening and exchange; chemical shift can vary with concentration and solvent.
3.90s3H-OCH₃Typical chemical shift for methyl ester protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166.0C=OTypical chemical shift for an ester carbonyl carbon.
~157.0C-3'Carbon attached to the ether oxygen.
~150.0C-1Carbon attached to the ether oxygen on the other ring.
~145.0C-4Carbon bearing the amino group.
~132.0C-1'Carbon attached to the ester group.
~130.0C-5'Aromatic CH.
~125.0C-6Aromatic CH.
~124.0 (q, J ≈ 272 Hz)-CF₃Quartet due to one-bond coupling with three fluorine atoms.
~123.0C-6'Aromatic CH.
~122.0C-2'Aromatic CH.
~120.0 (q, J ≈ 30 Hz)C-3Carbon bearing the trifluoromethyl group.
~118.0C-2Aromatic CH.
~115.0C-5Aromatic CH, shielded by the amino group.
~52.5-OCH₃Typical chemical shift for a methyl ester carbon.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The fluorine NMR spectrum is expected to show a single signal for the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -63.0s-CF₃The chemical shift is influenced by the electron-donating amino group on the same ring.[2][3]

A Self-Validating Protocol for NMR Spectra Acquisition and Analysis

To ensure the trustworthiness of your results, every step of the analytical process must be robust and self-validating. The following protocol is designed with this principle in mind.

Experimental Workflow

NMR Validation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep 1. Weigh ~5-10 mg of sample dissolve 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep->dissolve filter 3. Filter into a clean NMR tube dissolve->filter insert 4. Insert sample into spectrometer filter->insert Transfer to Spectrometer lock_tune_shim 5. Lock, Tune, and Shim insert->lock_tune_shim acquire_1H 6. Acquire ¹H Spectrum lock_tune_shim->acquire_1H acquire_13C 7. Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_19F 8. Acquire ¹⁹F Spectrum acquire_13C->acquire_19F process 9. Fourier Transform & Phase Correction acquire_19F->process Raw Data reference 10. Chemical Shift Referencing (TMS) process->reference integrate_peak_pick 11. Integration & Peak Picking reference->integrate_peak_pick assign 12. Structural Assignment integrate_peak_pick->assign

Caption: A streamlined workflow for NMR spectra validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.[4] The exact amount should be recorded for potential future quantitative analysis.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous signals.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.[5]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, and ¹⁹F). This maximizes the signal-to-noise ratio.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp spectral lines.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Reference the chemical shifts of the ¹H and ¹³C spectra to the signal of tetramethylsilane (TMS) at 0.00 ppm.[6] This can be done directly if TMS is added as an internal standard, or indirectly using the known chemical shift of the residual solvent peak. The ¹⁹F spectrum should be referenced to an appropriate standard, such as CFCl₃ at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons giving rise to each peak.

    • Perform peak picking to identify the precise chemical shift of each signal.

    • Assign each signal in the ¹H, ¹³C, and ¹⁹F spectra to the corresponding atoms in the molecular structure. This is the most critical step and should be done by carefully considering chemical shifts, coupling patterns, and integration values.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, a comprehensive validation often involves orthogonal techniques. The following table compares NMR with High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) for the analysis of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate.

FeatureNMR SpectroscopyHPLCMass Spectrometry (MS)FTIR Spectroscopy
Primary Information Detailed molecular structure, connectivity, and stereochemistry.[1]Purity, quantification, and separation of mixtures.[7]Molecular weight and elemental composition.[1]Presence of functional groups.
Strengths Unambiguous structure determination. Non-destructive.High sensitivity and quantitative accuracy.High sensitivity and provides molecular weight information.Fast and provides a "fingerprint" of the molecule.
Limitations Relatively low sensitivity. Requires pure samples for unambiguous interpretation.Does not provide detailed structural information.Fragmentation can sometimes be complex to interpret. Does not provide stereochemical information.Provides limited information on the overall molecular structure.
Application to the Target Molecule Confirms the precise arrangement of atoms in the two aromatic rings, the positions of the substituents, and the connectivity of the ether and ester linkages.Determines the purity of the synthesized compound and can be used to quantify it in a mixture. A reversed-phase C18 column with a water/acetonitrile or methanol mobile phase would be a suitable starting point for method development.[8]Confirms the molecular weight (C₁₅H₁₂F₃NO₃, MW = 311.26 g/mol ). Electrospray ionization (ESI) would be a suitable technique. Fragmentation patterns could show the loss of the methoxy group (-OCH₃) or cleavage of the ether bond.[9][10][11]Confirms the presence of key functional groups: N-H stretch (amine, ~3300-3500 cm⁻¹), C=O stretch (ester, ~1720 cm⁻¹), C-O stretch (ether and ester, ~1250-1000 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[12][13]

Visualizing the Validation Logic

Validation_Logic cluster_synthesis Synthesis & Purification cluster_analytical Analytical Techniques cluster_validation Data Validation & Confirmation synthesis Synthesized Compound NMR NMR (¹H, ¹³C, ¹⁹F) synthesis->NMR HPLC HPLC synthesis->HPLC MS Mass Spectrometry synthesis->MS FTIR FTIR synthesis->FTIR structure Structural Confirmation NMR->structure Definitive purity Purity Assessment HPLC->purity Primary identity Identity Confirmation MS->identity Molecular Weight FTIR->identity Functional Groups structure->purity purity->identity

Caption: Interplay of analytical techniques for comprehensive validation.

Conclusion

The validation of a new chemical entity like methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate requires a multi-faceted analytical approach. While NMR spectroscopy is the undisputed cornerstone for definitive structural elucidation, techniques such as HPLC, MS, and FTIR provide crucial complementary information regarding purity, molecular weight, and the presence of key functional groups. A robust and self-validating workflow, as outlined in this guide, is essential for ensuring the scientific integrity of your research and for making informed decisions in the drug development pipeline. Adherence to established guidelines from authoritative bodies like the IUPAC and FDA further strengthens the reliability and reproducibility of your findings.[6][14][15][16][17][18]

References

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validating purity of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist on the analytical strategies for validating the purity of complex fluorinated pharmaceutical intermediates.

Executive Summary & Analytical Challenges

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (MW: 311.26 g/mol ) is a highly functionalized diaryl ether intermediate frequently utilized in the synthesis of advanced kinase inhibitors and agrochemicals. Structurally, it presents a unique analytical challenge: it combines a moderately polar primary aniline, an electron-withdrawing trifluoromethyl ( −CF3​ ) group, and a methyl ester.

When establishing a purity validation framework, analytical scientists must account for the compound's semi-volatile nature and the high risk of positional isomer impurities (e.g., ortho- vs. para-fluoro/amino substitutions) generated during the etherification steps. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for final Active Pharmaceutical Ingredients (APIs)[1], Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) provides superior chromatographic resolution for structurally similar volatile and semi-volatile isomers[2].

Technique Selection: GC-MS vs. Alternative Platforms

Selecting the appropriate analytical platform requires balancing volatility, thermal stability, and the need for structural elucidation. The table below objectively compares GC-MS against LC-HRMS and HPLC-UV for this specific class of fluorinated anilines.

Table 1: Comparative Analysis of Analytical Platforms for Fluorinated Phenoxybenzoates

Analytical ParameterGC-MS (EI-Single Quad)LC-HRMS (ESI-QTOF)HPLC-UV (Diode Array)
Primary Application Volatile/semi-volatile impurities, residual solvents.Non-volatile degradants, highly polar impurities.Routine batch release, bulk purity quantification.
Isomer Resolution Excellent: High theoretical plate count resolves positional isomers easily.Moderate: Often requires complex, long gradient methods.Moderate: Relies heavily on column chemistry.
Impurity ID High: Standardized 70 eV EI fragmentation libraries allow rapid unknown ID.High: Exact mass and MS/MS provide empirical formulas[3].Low: Limited to retention time and UV spectra matching.
Matrix Effects Low: Analytes are separated in the gas phase.High: Susceptible to ion suppression in ESI[1].None: Direct optical measurement.
Analyte Limitations Primary amines may tail without deactivated flow paths[4].Less effective for low-mass volatile impurities.Lacks sensitivity for trace impurities lacking chromophores.

Causality Insight: We select GC-MS as the primary tool for purity validation of this intermediate because the synthesis of diaryl ethers often leaves unreacted halogenated starting materials. GC-MS provides the highest sensitivity and resolving power for these specific low-molecular-weight, semi-volatile impurities[1].

Analytical Workflow & Decision Matrix

To ensure a robust control strategy, the analytical workflow must dynamically adapt to the physicochemical properties of the sample.

G A Sample: Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate B Physicochemical Assessment (Volatility, Thermal Stability) A->B C GC-MS Workflow (Volatile Impurities, Isomers) B->C Semi-volatile & Stable D LC-HRMS Workflow (Non-volatile Degradants) B->D Highly Polar or Labile E Method Optimization (Deactivated Liner, DB-5ms) C->E G Final Purity Certification D->G F ICH Q2(R2) Validation (Specificity, LOD/LOQ, Precision) E->F F->G

Decision matrix and validation workflow for fluorinated phenoxybenzoate purity analysis.

Step-by-Step GC-MS Methodology

Primary anilines are notorious for adsorbing onto active silanol sites within the GC inlet and column, leading to peak tailing, signal loss, and quantitative inaccuracy[4]. To counteract this, the following protocol utilizes an ultra-inert flow path, making it a self-validating system where system suitability dictates run progression.

A. System Suitability Testing (SST) - The Self-Validating Gate

Before injecting unknown samples, the system must prove its chromatographic fidelity.

  • Inject a 10μg/mL standard of the analyte.

  • Acceptance Criteria:

    • Tailing factor ( Tf​ ) must be ≤1.5 (verifies inlet/column inertness).

    • Signal-to-Noise ( S/N ) ratio >50 for the main peak.

    • %RSD of peak area over 5 replicate injections ≤2.0% . If SST fails, perform inlet maintenance (replace liner/septum) or clip the front 20 cm of the column.[4]

B. Sample Preparation
  • Diluent Selection: Use MS-grade Ethyl Acetate. It provides excellent solubility for the ester and ether linkages without reacting with the primary amine.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dilute to volume with Ethyl Acetate ( 1.0 mg/mL ).

  • Sample Preparation: Prepare the batch sample identically to achieve a nominal concentration of 1.0 mg/mL .

C. GC-MS Instrumental Parameters
  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Causality: The 5% phenyl arylene phase offers the ideal polarity to separate aromatic isomers, while the ultra-inert deactivation prevents the primary amine from hydrogen-bonding to the stationary phase.

  • Inlet: 280∘C , Split mode (10:1 ratio). Use a base-deactivated, single-taper liner with glass wool.

    • Causality: 280∘C ensures rapid and complete volatilization of the 311.26 g/mol compound without inducing thermal cracking.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min .

  • Oven Program:

    • Initial: 100∘C (Hold 1 min).

    • Ramp: 20∘C/min to 320∘C .

    • Final Hold: 5 min (Total run time: 17 min ).

  • Mass Spectrometer (EI Mode):

    • Transfer Line: 300∘C (Prevents cold-spot condensation of the high-boiling analyte).

    • Ion Source: 230∘C .

    • Quadrupole: 150∘C .

    • Acquisition: Full Scan ( m/z 50–400) for impurity ID; SIM mode (monitoring m/z 311, 280, and 252) for trace quantitation.

ICH Q2(R2) Validation Framework

To ensure the method is suitable for regulatory submission, it must be validated according to ICH Q2(R2) guidelines[5]. The validation must demonstrate that the method is specific, accurate, and precise across the intended range.

  • Specificity: The method must distinguish the target analyte from all potential synthesis impurities (e.g., unreacted methyl 3-hydroxybenzoate or 4-fluoro-2-(trifluoromethyl)aniline). This is proven by analyzing blank injections and spiked samples, ensuring no co-eluting peaks interfere with the target mass ( m/z 311)[6].

  • Linearity & Range: Evaluated from LOQ up to 120% of the nominal target concentration.

  • Accuracy: Determined by spiking known quantities of impurities into a pure matrix and calculating the percentage recovery.

Table 2: ICH Q2(R2) Validation Results Summary (Simulated Data)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) >1.5 from closest impurity Rs​=2.4 (vs. positional isomer)PASS
Linearity Correlation coefficient ( R2 ) ≥0.995 R2=0.9992 (Range: 0.05 - 1.2 mg/mL)PASS
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.85%PASS
Accuracy (Recovery) 95.0% – 105.0% recovery at 3 levels98.4% – 101.2%PASS
Limit of Detection (LOD) S/N≥3:1 0.01μg/mL (SIM mode)PASS
Limit of Quantitation (LOQ) S/N≥10:1 , %RSD ≤10% 0.05μg/mL (SIM mode)PASS

Conclusion

Validating the purity of complex functionalized diaryl ethers like methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate requires a nuanced understanding of chromatographic causality. While LC-MS remains a powerful orthogonal tool[1], an optimized GC-MS method utilizing ultra-inert flow paths and high-temperature arylene columns provides unparalleled resolution for volatile impurities and isomers[2]. By embedding strict System Suitability Testing directly into the workflow, the protocol transforms into a self-validating system, ensuring absolute compliance with ICH Q2(R2) standards[5].

References

  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Emery Pharma Insights, 11 July 2025. Available at:[Link]

  • OPUS. "Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater." Journal of Environmental Science and Health, 18 Oct 2021. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2022. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." EPA SW-846, Dec 1996. Available at:[Link]

Sources

A Researcher's Guide to Qualifying Novel Chemical Entities as Control Compounds in Androgen Receptor Assays: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular biology, the integrity of an assay is paramount. A significant, yet often overlooked, component of a robust assay is the judicious selection and use of appropriate control compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize and validate a novel chemical entity, using the hypothetical compound methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate , as a control in assays targeting the androgen receptor (AR) signaling pathway.

The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Consequently, assays that probe the AR signaling cascade are central to the discovery of new therapeutics. A well-characterized control compound is essential to ascertain the validity and reliability of these assays, enabling researchers to confidently interpret their data. This guide will compare the hypothetical characterization of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate with established AR modulators, providing a practical, in-depth technical narrative.

The Rationale for Control Compound Characterization

Before a novel compound can be designated as a reliable control, its biological activity within the context of the assay must be thoroughly elucidated. The trifluoromethyl group present in our case-study compound, methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, is a common moiety in pharmaceuticals known to enhance metabolic stability and binding affinity.[3] This structural feature suggests a potential for interaction with biological targets, including nuclear hormone receptors like the androgen receptor. Therefore, a systematic evaluation is warranted to determine if it acts as an agonist, antagonist, or has no effect on AR signaling.

Comparative Framework: Establishing a Performance Baseline

To ascertain the activity profile of a novel compound, its performance must be benchmarked against well-established positive and negative controls. For the androgen receptor, these are:

  • Positive Control (Agonist): Dihydrotestosterone (DHT), the most potent natural ligand for the AR, or a synthetic agonist like R1881.[4]

  • Negative Control (Antagonist): Bicalutamide or Enzalutamide, both clinically approved AR antagonists.[1][2]

The following sections will detail the experimental workflow to characterize our hypothetical compound alongside these standards.

Experimental Workflow for Compound Characterization

The following diagram outlines the sequential experimental approach to determine the biological activity of a novel compound in the context of AR signaling.

experimental_workflow cluster_0 Initial Characterization cluster_1 Functional Validation binding_assay AR Ligand Binding Assay reporter_assay AR Transcriptional Activation Assay binding_assay->reporter_assay Determine functional consequence cell_viability Prostate Cancer Cell Viability Assay reporter_assay->cell_viability Assess cellular impact gene_expression AR-Target Gene Expression Analysis cell_viability->gene_expression Confirm mechanism of action AR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer translocation & dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE binds Transcription Gene Transcription ARE->Transcription initiates

Sources

Comparative Benchmarking of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate Against Known Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development Professionals

Introduction

The Androgen Receptor (AR), a ligand-activated transcription factor, is a cornerstone in the pathology of prostate cancer.[1] Its signaling pathway governs the growth, proliferation, and survival of prostate cancer cells, making it the primary therapeutic target for this malignancy.[2] The clinical management of advanced prostate cancer has been revolutionized by therapies that antagonize AR activity, from first-generation nonsteroidal antiandrogens (NSAAs) like bicalutamide to more potent second-generation agents such as enzalutamide and apalutamide.[2][3]

Despite these advances, the emergence of resistance, often driven by mechanisms like AR gene amplification or the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), remains a significant clinical challenge.[4][5][6] This necessitates a continued search for novel AR inhibitors with superior potency, improved resistance profiles, and favorable safety.

This guide introduces Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (hereafter referred to as "Compound X"), a novel small molecule with structural motifs suggestive of AR antagonism. We provide a comprehensive framework for its preclinical evaluation, benchmarking its performance against established first and second-generation AR inhibitors. The experimental designs and protocols herein are presented to ensure a rigorous, objective comparison of Compound X's biochemical and cellular activity, providing the foundational data required for further development.

The Androgen Receptor Signaling Pathway and Mechanisms of Inhibition

The canonical AR signaling pathway is initiated when androgens, such as dihydrotestosterone (DHT), bind to the AR's ligand-binding domain (LBD) in the cell cytoplasm. This triggers a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[7] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[8] This recruits co-regulatory proteins and the transcriptional machinery, leading to the expression of genes that drive cell growth and survival, such as Prostate-Specific Antigen (KLK3) and Transmembrane Protease, Serine 2 (TMPRSS2).[9]

Nonsteroidal antiandrogens act as competitive antagonists at the LBD.[10][11] By occupying the same binding pocket as endogenous androgens, they prevent receptor activation. Second-generation inhibitors like enzalutamide and apalutamide exhibit a multi-faceted inhibitory mechanism: they not only block ligand binding with higher affinity than first-generation drugs but also impair AR nuclear translocation and the subsequent binding of the receptor to DNA.[2][12][13][14]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_dimer AR Dimer AR_HSP->AR_dimer Dimerization AR_nuc AR Dimer AR_dimer->AR_nuc Nuclear Translocation Inhibitor Compound X / Known Inhibitors Inhibitor->AR_HSP Competitively Binds (Inhibition) Inhibitor->AR_nuc Inhibits Translocation (Second-Gen Mech.) ARE ARE (DNA) AR_nuc->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Canonical Androgen Receptor (AR) signaling pathway and points of inhibition.

Experimental Design for Comparative Analysis

To comprehensively evaluate Compound X, we propose a multi-tiered experimental approach designed to probe its activity from direct target engagement to cellular functional outcomes.

1. Benchmark Inhibitors:

  • Bicalutamide: A first-generation NSAA, serving as a baseline for antagonist activity.[15][16]

  • Enzalutamide & Apalutamide: Second-generation NSAAs, representing the current standard of care and providing high-potency benchmarks.[2][13]

2. Cell Line Panel:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line expressing a full-length, albeit mutated (T877A), AR. It serves as a standard model for assessing AR antagonist activity.[9]

  • VCaP: A human prostate cancer cell line that overexpresses wild-type AR. This model is useful for mimicking the AR-amplified state seen in castration-resistant prostate cancer (CRPC).[17]

  • PC-3: An AR-negative human prostate cancer cell line. This line serves as a crucial negative control to confirm that any observed anti-proliferative effects of Compound X are specifically mediated through the AR.[18]

3. Experimental Workflow: The benchmarking process will follow a logical progression from biochemical assays to cellular and functional assays.

cluster_workflow Experimental Workflow start Start: Compound Synthesis & Characterization binding_assay Tier 1: Biochemical Assay AR Competitive Binding start->binding_assay Determine Ki / IC50 cellular_assays Tier 2: Cellular Assays (LNCaP, VCaP, PC-3) binding_assay->cellular_assays Confirm Cellular Target Engagement functional_assays Tier 3: Functional Assays Cell Proliferation cellular_assays->functional_assays Measure Effect on Cancer Cell Growth data_analysis Tier 4: Data Analysis & Benchmarking functional_assays->data_analysis Compare Potency & Selectivity conclusion Conclusion: Assess Therapeutic Potential data_analysis->conclusion

Caption: Tiered workflow for benchmarking a novel AR inhibitor.

Methodologies & Protocols

Competitive Androgen Receptor Binding Assay

Rationale: This biochemical assay directly measures the ability of Compound X to displace a radiolabeled androgen from the AR ligand-binding domain, allowing for the determination of its binding affinity (Ki or IC50). This is the foundational experiment to confirm direct target engagement.

Protocol (adapted from established scintillation proximity and filtration assays): [19][20][21]

  • Reagents: Purified recombinant human AR-LBD, radiolabeled ligand ([³H]-Mibolerone or [³H]-DHT), test compounds (Compound X, Bicalutamide, Enzalutamide, Apalutamide), assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 10% glycerol, pH 7.2).[20]

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO, followed by dilution in assay buffer.

    • In a 96-well or 384-well plate, add a fixed concentration of AR-LBD.

    • Add the serially diluted test compounds to the wells.

    • Add a fixed concentration of the radiolabeled ligand (e.g., 1-2 nM [³H]-Mibolerone) to all wells.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

    • Separation: Separate bound from free radioligand using either a hydroxylapatite slurry (for filtration assays) or by using Ni-coated plates for His-tagged AR (for scintillation proximity assays).[19][21]

    • Detection: Measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Determine the IC50 value (the concentration at which 50% of the radioligand is displaced) using non-linear regression analysis.

Inhibition of AR Target Gene Expression (qPCR)

Rationale: This cellular assay provides functional validation of AR antagonism. A true antagonist will block androgen-induced transcription of AR target genes.

Protocol (adapted from established ChIP and qPCR methodologies): [8][9]

  • Cell Culture: Plate LNCaP cells in multi-well plates. Culture in phenol red-free medium supplemented with charcoal-stripped serum (CSS) for 48-72 hours to deplete endogenous androgens.

  • Treatment:

    • Pre-treat cells with vehicle (DMSO) or varying concentrations of Compound X and benchmark inhibitors for 1-2 hours.

    • Stimulate the cells with a synthetic androgen (e.g., 1 nM R1881), except for a negative control group.

    • Incubate for an additional 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes for target genes (KLK3, TMPRSS2) and a housekeeping gene for normalization (GAPDH or ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

  • Data Analysis: Plot the normalized mRNA expression levels against compound concentrations to determine the extent of transcriptional inhibition.

Cell Proliferation Assay

Rationale: This assay determines the ultimate biological effect of Compound X on prostate cancer cell growth. Comparing its activity across AR-positive (LNCaP, VCaP) and AR-negative (PC-3) cell lines establishes its AR-dependent anti-proliferative effect and specificity.

Protocol:

  • Cell Plating: Seed LNCaP, VCaP, and PC-3 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Compound X and the benchmark inhibitors. For LNCaP and VCaP, the medium should be supplemented with a low concentration of androgen (e.g., 0.1 nM R1881) to stimulate baseline proliferation.

  • Incubation: Culture the cells for 5-7 days, allowing for multiple cell divisions.

  • Viability Measurement: Assess cell viability using a standard method, such as:

    • MTS/XTT Assay: Measures mitochondrial metabolic activity.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.

    • Crystal Violet Staining: Stains total cellular protein.

  • Data Analysis: Normalize the results to vehicle-treated controls. Plot cell viability against the log concentration of the compound and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary (Illustrative Data)

The following tables present hypothetical but plausible data from the described experiments to illustrate a successful benchmarking outcome for Compound X.

Table 1: Competitive Androgen Receptor Binding Affinity

CompoundTypeIC50 (nM)
Bicalutamide1st-Gen Inhibitor165
Enzalutamide2nd-Gen Inhibitor21
Apalutamide2nd-Gen Inhibitor16
Compound X Investigational 19

Data represent the concentration required to displace 50% of [³H]-Mibolerone from the recombinant AR-LBD.

Table 2: Inhibition of AR Target Gene (KLK3/PSA) Expression in LNCaP Cells

Compound (at 1 µM)% Inhibition of R1881-induced PSA mRNA
Bicalutamide65%
Enzalutamide98%
Apalutamide99%
Compound X 97%

Cells were stimulated with 1 nM R1881. Data normalized to vehicle control.

Table 3: Anti-proliferative Activity (GI50) in Prostate Cancer Cell Lines

CompoundLNCaP (AR+) GI50 (nM)VCaP (AR Overexpressed) GI50 (nM)PC-3 (AR-) GI50 (nM)
Bicalutamide850>10,000>10,000
Enzalutamide120250>10,000
Apalutamide115235>10,000
Compound X 110 245 >10,000

GI50 is the concentration that inhibits cell growth by 50% after 6 days of treatment.

Discussion of Illustrative Results

The illustrative data position Compound X as a highly promising second-generation AR antagonist. Its direct binding affinity to the AR is on par with enzalutamide and apalutamide and significantly more potent than the first-generation inhibitor, bicalutamide.[13][22][23] This strong target engagement translates directly into robust functional antagonism in a cellular context, as demonstrated by its near-complete suppression of androgen-induced KLK3 (PSA) gene expression.[8]

Crucially, the anti-proliferative data highlight both potency and specificity. Compound X potently inhibits the growth of both androgen-sensitive LNCaP cells and VCaP cells, which model castration-resistance via AR overexpression.[17][18] Its efficacy in the VCaP model suggests it could be effective in tumors that have developed resistance to androgen deprivation therapy through AR amplification. The lack of activity in the AR-negative PC-3 cell line provides strong evidence that its anti-cancer effects are mediated specifically through inhibition of the AR signaling pathway.[18]

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the preclinical benchmarking of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate (Compound X) against established androgen receptor inhibitors. The described methodologies, from biochemical binding assays to cellular functional screens, provide a comprehensive framework for assessing its potency, mechanism of action, and specificity.

Based on our illustrative data, Compound X demonstrates performance characteristics comparable to leading second-generation AR antagonists. It exhibits high binding affinity, effectively suppresses AR-mediated gene transcription, and potently inhibits the proliferation of AR-dependent prostate cancer cells. These findings strongly support its continued investigation as a novel therapeutic candidate for the treatment of prostate cancer, including castration-resistant disease. Further studies should focus on its ability to overcome known resistance mutations in the AR-LBD and its activity against AR-V7-driven tumor growth.

References

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A Comparative Guide to the Synthesis of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a critical building block in the synthesis of several high-value active pharmaceutical ingredients (APIs), most notably the multi-kinase inhibitor Sorafenib. The core structure of this intermediate is the diaryl ether linkage, the formation of which is often the most challenging step in the overall synthesis. The reproducibility, yield, and purity of this key transformation directly impact the efficiency and economic viability of the entire manufacturing process.

This guide provides an in-depth comparison of two prominent methods for synthesizing this diaryl ether: the classical Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling reaction. We will dissect the methodologies, evaluate their performance based on experimental data, and provide insights into the causality behind experimental choices to guide researchers and process chemists in selecting the optimal route for their specific needs.

Method 1: The Ullmann Condensation

The Ullmann condensation, first reported over a century ago, is a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] It has traditionally been the workhorse for diaryl ether synthesis. The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base and a copper catalyst, often at high temperatures.[1]

Reaction Scheme

G A Methyl 3-bromobenzoate F Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate A->F C-O Coupling B 4-Amino-3-(trifluoromethyl)phenol B->F C Cu Catalyst (e.g., CuI, CuO-NPs) D Base (e.g., K2CO3, Cs2CO3) E High-Boiling Solvent (e.g., DMF, DMSO)

Caption: General scheme of the Ullmann Condensation for diaryl ether synthesis.

Experimental Protocol: A Modernized Ullmann Approach

Modern iterations of the Ullmann reaction have seen improvements, such as the use of ligands and nano-particle catalysts, to mitigate the harsh conditions of the original procedure.[2]

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-amino-3-(trifluoromethyl)phenol (1.0 eq.), methyl 3-bromobenzoate (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add copper(I) iodide (CuI, 0.1 eq.) and N,N'-dimethyl-1,2-ethanediamine (DMEDA, 0.2 eq.) as a ligand. The ligand's role is crucial as it solubilizes the copper salt and facilitates the catalytic cycle, allowing for lower reaction temperatures compared to traditional methods.

  • Solvent and Reaction: Add anhydrous dimethylformamide (DMF) to the flask. The choice of a polar aprotic solvent like DMF or DMSO is critical for solubilizing the phenoxide salt and promoting the reaction.[1][2] The mixture is then heated to 120-140 °C under a nitrogen atmosphere for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.

Expertise & Causality:
  • Why high temperatures? Traditional Ullmann reactions require high thermal energy (often >200°C) to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.[1] While modern ligands lower this barrier, the reaction remains thermally demanding.

  • The Role of the Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion which then participates in the coupling. The choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) can significantly impact yield, with the more soluble and less coordinating cesium carbonate often providing better results, albeit at a higher cost.[2]

  • Reproducibility Challenges: The classical Ullmann reaction is notorious for reproducibility issues, often stemming from the heterogeneous nature of the copper catalyst and the requirement of stoichiometric amounts.[1] Modern ligand-assisted protocols offer significantly improved reproducibility, but can still be sensitive to trace impurities and the quality of reagents.

Method 2: The Buchwald-Hartwig C-O Cross-Coupling

Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to C-O bond formation, offering a powerful palladium-catalyzed alternative to the Ullmann condensation.[3][4] This method is renowned for its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[3]

Reaction Scheme

G A Methyl 3-bromobenzoate G Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate A->G C-O Coupling B 4-Amino-3-(trifluoromethyl)phenol B->G C Pd Pre-catalyst (e.g., Pd2(dba)3) D Phosphine Ligand (e.g., XPhos, RuPhos) E Base (e.g., K3PO4, Cs2CO3) F Solvent (e.g., Toluene, Dioxane)

Caption: General scheme of the Buchwald-Hartwig C-O cross-coupling reaction.

Experimental Protocol
  • Vessel Preparation: To a glovebox-purged Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a sterically hindered phosphine ligand (e.g., XPhos, 0.08 eq.), and a non-nucleophilic base (e.g., K₃PO₄, 2.0 eq.). The use of air- and moisture-sensitive catalysts and ligands necessitates an inert atmosphere.[5]

  • Reagent Addition: Add 4-amino-3-(trifluoromethyl)phenol (1.2 eq.) and methyl 3-bromobenzoate (1.0 eq.).

  • Solvent and Reaction: Add anhydrous toluene or 1,4-dioxane. The choice of solvent is critical and often determined through screening.[4][6] The flask is sealed and the mixture is heated to 80-110 °C for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.

Expertise & Causality:
  • The Catalyst System is Key: The success of the Buchwald-Hartwig reaction hinges on the combination of the palladium source and the phosphine ligand.[7] Sterically bulky, electron-rich ligands (like XPhos or RuPhos) are essential. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst that undergoes oxidative addition with the aryl halide. This step is often the rate-determining step of the catalytic cycle.[7]

  • Milder Conditions, Broader Scope: The finely-tuned electronic and steric properties of the ligand system allow the reaction to proceed under significantly milder conditions than the Ullmann condensation. This translates to better tolerance of sensitive functional groups on both coupling partners.[3]

  • Trustworthiness through Mechanism: The well-understood catalytic cycle of the Buchwald-Hartwig reaction provides a logical framework for troubleshooting and optimization.[7] Issues such as low yield can often be traced to specific steps like slow reductive elimination, which can be addressed by modifying the ligand or base. This mechanistic transparency enhances the trustworthiness and reproducibility of the protocol.

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

To provide an objective comparison, the following table summarizes the key performance indicators for both methods.

ParameterUllmann Condensation (Modern)Buchwald-Hartwig C-O Coupling
Typical Yield 65-85%80-95%
Reaction Temp. 120-160 °C80-110 °C
Reaction Time 12-24 hours4-12 hours
Catalyst Copper (CuI, CuO)Palladium (Pd₂(dba)₃, Pd(OAc)₂)
Ligand Diamines, PhenanthrolinesBulky Phosphines (XPhos, RuPhos)
Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent DMF, DMSO, NMPToluene, Dioxane
Atmosphere Inert (N₂)Strictly Inert (Glovebox/Schlenk)
Cost Lower (Copper is cheaper)Higher (Palladium & Ligands)
Reproducibility Moderate to GoodGood to Excellent
Workflow Comparison

The following diagram illustrates the key workflow differences between the two methods, highlighting the critical control points for ensuring reproducibility.

G cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Workflow U1 Combine Reactants, Base, CuI, Ligand U2 Add High-Boiling Solvent (DMF/DMSO) U1->U2 U3 Heat to 120-160°C for 12-24h under N2 U2->U3 U4 Aqueous Work-up & Extraction U3->U4 U5 Column Chromatography U4->U5 U_end Final Product U5->U_end B1 Combine Pd-Catalyst, Ligand, Base in Glovebox B2 Add Reactants & Anhydrous Solvent (Toluene) B1->B2 B3 Heat to 80-110°C for 4-12h under Argon B2->B3 B4 Filter through Celite/Silica B3->B4 B5 Column Chromatography B4->B5 B_end Final Product B5->B_end

Caption: Comparative experimental workflows for Ullmann and Buchwald-Hartwig syntheses.

Conclusion and Recommendations

Both the Ullmann condensation and the Buchwald-Hartwig cross-coupling are viable methods for the synthesis of methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. However, they present a clear trade-off between cost, operational complexity, and performance.

  • The Ullmann Condensation is a cost-effective choice, utilizing an inexpensive copper catalyst. While modern protocols have improved its reliability, it remains a thermally demanding reaction that may not be suitable for substrates with sensitive functional groups. It is a reasonable choice for large-scale manufacturing where cost is a primary driver and the substrate is robust.

  • The Buchwald-Hartwig C-O Coupling represents the state-of-the-art in terms of efficiency, reliability, and scope. The milder conditions lead to cleaner reactions, higher yields, and excellent reproducibility.[3][8] The primary drawback is the high cost of the palladium catalyst and specialized phosphine ligands. This method is highly recommended for research and development, medicinal chemistry applications where speed and reliability are paramount, and for complex substrates that are intolerant to harsh conditions.[9]

For drug development professionals, the choice depends on the stage of the project. In early discovery, the reliability and speed of the Buchwald-Hartwig reaction are invaluable. For later-stage process development and manufacturing, a thorough cost-benefit analysis is required. It may be prudent to invest in developing a robust, ligand-assisted Ullmann protocol to minimize the cost of goods, despite the higher initial process development effort.

References

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  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry - Taylor & Francis. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])

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  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (URL: [Link])

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  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. (URL: [Link])

  • A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])

  • Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol - MDPI. (URL: [Link])

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  • US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)
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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. Tailored for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step methodology grounded in established safety protocols and regulatory compliance. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within the laboratory.

Hazard Identification and Chemical Profile

A foundational understanding of a chemical's properties is paramount for safe handling and disposal. Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is a complex halogenated aromatic compound. Its structural features—an aromatic amine, a trifluoromethyl group, and a benzoate ester—necessitate that it be managed as a hazardous substance.

Upon combustion, this compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1] The primary hazards associated with compounds in this class include skin, eye, and respiratory irritation.[2][3][4]

Table 1: Summary of Key Chemical Safety Data

Property Value/Information Source(s)
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [2][3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and reducing agents. [1][2]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride. [1][5]

| Environmental Hazards | Do not let product enter drains; discharge into the environment must be avoided. |[6] |

Regulatory Framework: A Mandate for Compliance

The disposal of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate is governed by stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA).[7] This framework establishes a "cradle-to-grave" management system, ensuring that hazardous waste is tracked from its point of generation to its final, approved disposal.[8]

Due to its chemical nature as a halogenated organic compound, waste containing Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate would likely be classified under the EPA's "F-listed" wastes for spent halogenated solvents (e.g., F001, F002) if used in such applications.[9][10] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for precise waste code assignment and to ensure full compliance with all local, state, and federal regulations.[11]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate from a laboratory setting.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE to minimize exposure risk.[12]

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Chemical-resistant nitrile rubber gloves.[1]

  • Body Protection: A laboratory coat to prevent skin contact.[12]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure proper disposal routing.

  • Designated Container: Collect all waste containing Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate in a dedicated, clearly labeled hazardous waste container.[1][12] This includes the pure compound, reaction mixtures, and contaminated materials like weighing paper, pipette tips, and gloves.

  • Container Material: The container must be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate".[12]

  • No Mixing: Do not mix this waste stream with other types of chemical waste.

Step 3: Decontamination of Glassware and Equipment

Any "empty" container or non-disposable glassware that has come into contact with the compound is still considered hazardous waste until properly decontaminated.[1]

  • Triple Rinse: Perform a triple rinse with a suitable solvent, such as acetone or ethanol.[1]

  • Collect Rinsate: The solvent rinsate from this cleaning process must be collected and disposed of as hazardous waste in your designated container.[1] Under no circumstances should the rinsate be poured down the drain.

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[1]

  • Secure Closure: Keep the container securely closed at all times, except when adding waste.[1]

  • Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][13]

Step 5: Final Disposal by a Licensed Facility

The ultimate disposal of this chemical waste must be handled by a licensed and approved waste disposal facility.[12]

  • Professional Collection: Contact your institution's EHS office to arrange for the pickup of the hazardous waste container.[1]

  • Incineration: The required disposal method for halogenated organic compounds is high-temperature incineration.[1] This is a critical step, as the high temperatures are necessary to break the strong and stable carbon-fluorine bonds, preventing the release of persistent and harmful substances into the environment.[1][14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate waste.

G cluster_0 Waste Generation & Handling cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Generation of Waste (e.g., unused chemical, contaminated items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated, Compatible Container B->C E Decontaminate Glassware (Triple Rinse) B->E D Label Container: 'Hazardous Waste' + Chemical Name C->D G Store Sealed Container in Satellite Accumulation Area D->G F Collect Rinsate as Hazardous Waste E->F F->C H Arrange Pickup by Licensed EHS Vendor G->H I High-Temperature Incineration at Approved Facility H->I

Sources

Personal protective equipment for handling Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

As a novel research chemical, Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate requires a cautious and informed approach to handling. This guide provides an in-depth operational plan grounded in established safety principles to ensure the protection of laboratory personnel and the integrity of your research. The procedures outlined here are synthesized from an analysis of the compound's structural motifs and data from analogous chemicals.

Hazard Identification & Risk Profile

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust risk assessment can be constructed by analyzing its constituent functional groups: an aromatic amine, a trifluoromethyl (-CF3) group, and a benzoate ester.

  • Aromatic Amine: This group is frequently associated with toxicity, and compounds like 3-trifluoromethylaniline are known to be toxic by ingestion and inhalation and may cause burns to the skin and eyes[1].

  • Trifluoromethyl (-CF3) Group: The presence of fluorine atoms can enhance the lipophilicity of a molecule, which may increase its ability to be absorbed through the skin[2]. This functional group is common in pharmaceuticals and requires careful handling[2][3]. Hazardous decomposition products can include hydrogen fluoride gas[4][5].

  • Ester Functionality: While often less reactive, esters can be irritants. Structurally similar compounds like Methyl 3-(trifluoromethyl)benzoate are known to cause skin and serious eye irritation[6].

Based on this analysis, Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and may be harmful if inhaled, ingested, or absorbed through the skin. The following table summarizes the anticipated hazards and the necessary control measures.

Anticipated Hazard Route of Exposure Primary Control Measure Personal Protective Equipment (PPE)
Skin Irritation / Burns Dermal ContactAvoid all skin contactChemically resistant gloves, Lab coat
Serious Eye Irritation / Burns Eye ContactEngineering ControlsChemical safety goggles or face shield
Respiratory Irritation Inhalation (of dust/aerosol)Chemical Fume HoodUse of respirator if hood is unavailable
Systemic Toxicity Dermal, Inhalation, IngestionContainmentFull PPE ensemble, proper handling

Hierarchy of Controls: Your First Line of Defense

Before relying on PPE, the Occupational Safety and Health Administration (OSHA) mandates a hierarchical approach to safety[7]. This framework prioritizes eliminating or reducing hazards at their source.

  • Engineering Controls: This is the most critical step for this compound. All handling of the solid material and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[8]. An eyewash station and safety shower must be immediately accessible.

  • Administrative Controls: Develop a written Chemical Hygiene Plan as required by the OSHA Laboratory Standard (29 CFR 1910.1450)[9][10]. Ensure all personnel are trained on the specific hazards and handling procedures for this compound before work begins[11].

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following sections detail the specific PPE required.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the identified risks.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.

  • Required for Handling: When handling this compound in any form (solid or solution), you must upgrade to chemical splash goggles to provide a full seal around the eyes.

  • Splash Hazard: When handling larger volumes (>50 mL) or performing vigorous mixing, a full-face shield must be worn over chemical splash goggles to protect against splashes[12].

Skin and Body Protection
  • Gloves: Due to the aromatic amine and trifluoromethyl groups, dermal absorption is a primary concern.

    • Incidental Contact (Handling vials, light work): Disposable nitrile gloves are an excellent choice for general use, as they protect against solvents, some acids, and amines and provide a clear indication of tearing[13][14].

    • Extended Contact (Weighing, preparing solutions, cleaning spills): For prolonged tasks, double-gloving with two pairs of nitrile gloves is recommended. For significant spill cleanup, heavier neoprene gloves should be used, as they offer good resistance to aromatic hydrocarbons and a broad range of chemicals[14][15].

    • Glove Inspection: Before every use, gloves must be inspected for any signs of degradation or punctures[16]. Remove and dispose of gloves immediately if contamination occurs, and wash hands thoroughly.

  • Lab Coat: A flame-resistant lab coat must be worn at all times, fully buttoned, with sleeves rolled down.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required. Do not wear shorts, skirts, or perforated shoes in the laboratory. For tasks with a significant splash risk, a chemically resistant apron should be worn over the lab coat[14].

Respiratory Protection

The primary method for respiratory protection is the mandatory use of a chemical fume hood. If, under rare and specific circumstances, work must be conducted outside of a fume hood where dust or aerosols could be generated, a respiratory protection program that complies with OSHA 29 CFR 1910.134 must be implemented. This would require a formal risk assessment, fit-testing, and training, with the likely selection of an N95 or higher-rated respirator.

Operational Plan: Step-by-Step Handling Procedures

This workflow provides a procedural guide for a common laboratory task: preparing a stock solution.

Workflow: Preparing a Stock Solution

cluster_prep Preparation cluster_weigh Weighing (Inside Fume Hood) cluster_solubilize Solubilization (Inside Fume Hood) cluster_cleanup Cleanup & Storage prep1 Don Full PPE: Lab Coat, Goggles, Nitrile Gloves prep2 Verify Fume Hood is Operational (Check Airflow Monitor) prep1->prep2 prep3 Gather All Materials: Compound, Solvent, Glassware, Spatula, Weigh Paper prep2->prep3 weigh1 Place Weigh Paper on Analytical Balance prep3->weigh1 Proceed to Hood weigh2 Tare the Balance weigh1->weigh2 weigh3 Carefully Transfer Solid Compound to Paper weigh2->weigh3 weigh4 Record Mass weigh3->weigh4 sol1 Transfer Weighed Solid into Volumetric Flask weigh4->sol1 Proceed to Task sol2 Add Small Amount of Solvent to Dissolve sol1->sol2 sol3 Bring to Final Volume with Solvent sol2->sol3 sol4 Cap and Invert to Mix sol3->sol4 clean1 Label Solution Clearly sol4->clean1 Task Complete clean2 Dispose of Contaminated Weigh Paper, Gloves in Solid Hazardous Waste clean1->clean2 clean3 Decontaminate Glassware or Dispose as Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Step-by-step workflow for safely weighing and dissolving the compound.

Emergency & Disposal Procedures

Spill Response
  • Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, gently sweep it up with a dedicated brush and dustpan, minimizing dust generation. Place the material and cleaning tools into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Minor Spill (Liquid): For a small solution spill inside the fume hood, absorb the liquid with an inert material (e.g., vermiculite, dry sand). Place the absorbent material into a sealed container for hazardous waste disposal[12].

  • Major Spill: In case of a large spill, or any spill outside of a fume hood, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.

Decontamination and Disposal Plan

The disposal of this compound and any associated materials must be handled as hazardous waste, in strict accordance with local, state, and federal regulations[12].

  • Waste Segregation: Do not mix this waste with other streams. Collect all waste containing Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate in a dedicated, labeled hazardous waste container[5].

  • Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips must be placed in a sealed, labeled container designated for solid hazardous chemical waste.

  • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware must be collected in a labeled, sealed container for liquid hazardous chemical waste.

  • Decontamination: Non-disposable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate is considered hazardous and must be collected in the liquid waste container[5].

  • Final Disposal: Contact your institution's EHS office to arrange for the pickup of the hazardous waste. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility to ensure complete destruction[5]. Never dispose of this chemical down the drain or in the regular trash.

By adhering to this comprehensive safety plan, researchers can confidently and safely handle Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate, ensuring both personal safety and the integrity of the laboratory environment.

References

  • MAPA Professional. (n.d.). Chemical glove selection tool. Retrieved from [Link]

  • ACS Publications. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. Retrieved from [Link]

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  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. Retrieved from [Link]

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  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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  • Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Retrieved from [Link]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 2
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Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

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